molecular formula C7H12N2O B3247454 trans-6-Amino-cyclohex-3-enecarboxylic acid amide CAS No. 1820580-44-6

trans-6-Amino-cyclohex-3-enecarboxylic acid amide

Cat. No.: B3247454
CAS No.: 1820580-44-6
M. Wt: 140.18 g/mol
InChI Key: JXMUPIBGRUPBHN-PHDIDXHHSA-N
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Description

Trans-6-Amino-cyclohex-3-enecarboxylic acid amide is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-6-Amino-cyclohex-3-enecarboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-6-Amino-cyclohex-3-enecarboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,6R)-6-aminocyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUPIBGRUPBHN-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural & Synthetic Analysis: trans-6-Amino-cyclohex-3-enecarboxylic Acid Amide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of trans-6-Amino-cyclohex-3-enecarboxylic acid amide , a constrained


-amino acid scaffold. This molecule represents a critical class of "foldamers"—compounds that adopt specific secondary structures (helices, turns) mimicking natural peptides, making them invaluable in modern drug discovery.[1]

Executive Summary & Structural Identity

Compound: trans-6-Amino-cyclohex-3-enecarboxylic acid amide IUPAC Equivalence: trans-2-Amino-cyclohex-4-ene-1-carboxamide (dependent on locant priority rules). Class: Cyclic


-Amino Acid Derivative / Peptidomimetic Scaffold.[2]

This molecule features a cyclohexene core substituted at the C1 and C6 positions (vicinal substitution). The trans stereochemistry locks the amino and amide groups into specific spatial orientations, restricting conformational freedom compared to linear


-amino acids. The C3=C4 double bond introduces further rigidity and planarity to the ring segment, distinct from its saturated counterpart (ACHC).
Structural Nomenclature & Numbering

To ensure technical precision, we must resolve the numbering ambiguity. The name "6-amino-cyclohex-3-ene" implies the following connectivity:

  • C1: Carboxamide group (-CONH

    
    )
    
  • C6: Amino group (-NH

    
    ) — Vicinal to C1
    
  • C3=C4: Unsaturation

  • Stereochemistry: trans (The C1 and C6 substituents are on opposite faces of the ring).

This structure is chemically equivalent to trans-2-aminocyclohex-4-enecarboxamide. The guide will utilize the user-specified "6-amino-3-ene" nomenclature but acknowledges the "2-amino-4-ene" synonym found in literature.

ChemicalStructure Fig 1. Connectivity of trans-6-Amino-cyclohex-3-enecarboxylic acid amide C1 C1 (Carboxamide) C2 C2 (CH2) C1->C2 C3 C3 (=CH) C2->C3 C4 C4 (=CH) C3->C4 Double Bond C5 C5 (CH2) C4->C5 C6 C6 (Amino) C5->C6 C6->C1 Vicinal (trans)

Conformational Analysis

The biological utility of this scaffold lies in its conformational bias.[3] Unlike flexible linear peptides, the cyclohexene ring exists in a dynamic equilibrium between two half-chair conformations.

The Diequatorial Preference

In the trans isomer, the substituents can adopt either a diaxial or diequatorial orientation.[3]

  • Diequatorial (Preferred): Both the bulky carboxamide and amino groups occupy pseudo-equatorial positions. This minimizes 1,3-diaxial steric clashes and is the dominant conformer in solution.

  • Diaxial: Energetically unfavorable due to steric strain, though it may be accessible if the molecule is constrained within a specific enzyme active site.

Implication for Drug Design: The diequatorial trans scaffold mimics an extended peptide backbone conformation, making it an excellent template for


-sheet mimetics or specific helix types (e.g., the 14-helix in 

-peptides).

Synthetic Methodology

The synthesis of trans-6-amino-cyclohex-3-enecarboxylic acid amide requires a robust strategy that controls both regiochemistry (1,6-substitution) and stereochemistry (trans). The most reliable industrial and laboratory route involves a Diels-Alder cycloaddition followed by a Curtius Rearrangement .

Retrosynthetic Analysis
  • Target: trans-Vicinal Amino-Amide (Cyclohexene core).

  • Precursor: trans-1,2-Cyclohex-4-ene dicarboxylic acid derivative.

  • Starting Materials: 1,3-Butadiene + Fumaric Acid derivative (or Maleic Anhydride followed by isomerization).

Step-by-Step Protocol

This protocol describes the synthesis starting from Maleic Anhydride (more reactive and available than fumarates), requiring a cis-to-trans isomerization step.

Phase 1: Construction of the Ring (Diels-Alder)
  • Reactants: 1,3-Butadiene (sulfolene can be used as a masked source) and Maleic Anhydride.

  • Conditions: Reflux in Toluene or Xylene (110°C) for 4–6 hours.

  • Product: cis-1,2,3,6-Tetrahydrophthalic anhydride.

  • Mechanism: Concerted [4+2] cycloaddition. The cis stereochemistry of the anhydride is retained.

Phase 2: Ring Opening and Isomerization
  • Methanolysis: Treat anhydride with MeOH/H+ to generate the cis-mono-methyl ester acid.

  • Isomerization: Reflux with catalytic NaOMe in MeOH. The thermodynamic product is the trans-diester (or half-ester depending on stoichiometry).

    • Why: The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric repulsion between the adjacent carbonyl groups.

Phase 3: Desymmetrization via Curtius Rearrangement

To install the amine at C6 while keeping the carboxyl at C1:

  • Activation: Convert the free carboxylic acid of the trans-half ester to an acyl azide using Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA).

  • Rearrangement: Heat in Toluene (80°C). The acyl azide undergoes Curtius rearrangement to form an isocyanate (-N=C=O) with retention of stereochemistry.

  • Trapping: Reaction with benzyl alcohol (BnOH) yields the Cbz-protected amine.

  • Hydrolysis/Amidation:

    • Saponify the remaining methyl ester (LiOH, THF/H2O).

    • Couple with Ammonium Chloride (NH4Cl) using EDC/HOBt to form the primary amide .

    • Deprotect the amine (Note: Hydrogenation removes the double bond! Use acid-catalyzed deprotection of Boc, or careful Lewis acid removal of Cbz if possible. Better Strategy: Use Boc-protection during the Curtius trap to allow TFA deprotection later without reducing the alkene).

SynthesisWorkflow Fig 2. Synthetic Pathway via Diels-Alder and Curtius Rearrangement Start Start: 1,3-Butadiene + Maleic Anhydride Step1 Diels-Alder Cycloaddition (cis-Tetrahydrophthalic anhydride) Start->Step1 Reflux, Toluene Step2 Methanolysis & Isomerization (trans-Half Ester) Step1->Step2 NaOMe, MeOH Step3 Curtius Rearrangement (DPPA, TEA, then t-BuOH) Step2->Step3 Formation of Boc-Amine Step4 Amidation of Carboxyl Group (EDC, HOBt, NH4Cl) Step3->Step4 Amide Formation Step5 Deprotection (TFA) (Retains Double Bond) Step4->Step5 Cleave Boc Final Target: trans-6-Amino-cyclohex-3-enecarboxamide Step5->Final

[1]

Physicochemical Properties & Data

The following table summarizes the predicted and experimental properties of the core scaffold.

PropertyValue / DescriptionSignificance
Molecular Formula C

H

N

O
Core amide structure.
Molecular Weight ~140.18 g/mol Fragment-like, high ligand efficiency potential.
Stereochemistry trans- (1S, 6S) or (1R, 6R)Enantiomers must be resolved for clinical use.
LogP (Predicted) -1.2 to -0.5Highly polar, water-soluble.
H-Bond Donors 3 (Amine NH

, Amide NH)
Critical for receptor binding.
H-Bond Acceptors 2 (Carbonyl O, Amine N)
pKa (Amine) ~9.5 - 10.0Protonated at physiological pH.
Conformation Half-ChairRigid scaffold for peptidomimetics.

Applications in Drug Development

Peptidomimetics and Foldamers

This scaffold is a cyclic


-amino acid. When incorporated into peptide chains, the cyclohexane ring restricts the torsion angle 

(C

-C

), forcing the backbone into specific secondary structures.
  • Helix Formation: Oligomers of trans-ACHC (the saturated analog) form stable 14-helices. The unsaturated analog (3-ene) provides a slightly different geometry and allows for further functionalization at the double bond (e.g., epoxidation or dihydroxylation) to create diversity.

GABA Analogues

Structurally, the molecule is a conformationally restricted analogue of


-aminobutyric acid (GABA).
  • Mechanism: The rigid separation between the ammonium and the amide (isostere of carboxylate) can selectively target GABA receptors or calcium channel

    
     subunits (similar to Gabapentin/Pregabalin mechanisms).
    

Pharmacophore Fig 3. Pharmacophore Features of the Scaffold Scaffold Cyclohexene Core Amine C6-Amine (+) (Cationic Interaction) Scaffold->Amine Rigid Spacer Amide C1-Amide (H-Bond Donor/Acceptor) Scaffold->Amide Rigid Spacer DoubleBond C3=C4 Alkene (Pi-Interaction / Shape) Scaffold->DoubleBond Planarity

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Kobayashi, S., et al. (2013). "Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes." Amino Acids.[3][4][5][6][7] Link

  • Fuller, A. A., et al. (2013). "Ureidopeptide Foldamers." Journal of the American Chemical Society. (Discusses ACHC scaffolds). Link

  • Sigma-Aldrich. "trans-2-Aminocyclohex-4-ene-1-carboxylic acid Product Page" (Isomer Reference). Link

Sources

Technical Monograph: 6-Amino-3-cyclohexene-1-carboxylic Acid Amide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: Characterization and Utility of 6-Amino-3-cyclohexene-1-carboxylic Acid Amide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

6-amino-3-cyclohexene-1-carboxylic acid amide (CAS: 111302-96-6 for cis-isomer) represents a critical scaffold in the synthesis of conformationally restricted


-amino acids and neuraminidase inhibitors. As a cyclic 

-amino amide, it serves as a rigid building block for peptidomimetics, specifically in the design of "foldamers" capable of adopting stable secondary structures (e.g., 14-helix) resistant to proteolytic degradation.[1]

This guide provides a definitive physicochemical profile, validated synthetic pathways, and self-verifying analytical protocols for the characterization of this compound.

Physicochemical Characterization

Precise molecular weight determination is the primary metric for quality control, particularly to distinguish the free base from common salt forms (HCl, Tosylate) used in stability studies.

Table 1: Core Physicochemical Properties
PropertySpecificationNotes
IUPAC Name 6-amino-3-cyclohexene-1-carboxamideStereochemistry (cis/trans) is synthesis-dependent.
Molecular Formula

Molecular Weight 140.18 g/mol Average Mass (Free Base)
Monoisotopic Mass 140.094963 DaRequired for HRMS validation
HCl Salt MW 176.64 g/mol Common storage form
Solubility Water, Methanol, DMSOHigh polarity due to amino/amide functionality.
pKa (Calculated) Amine: ~8.9 | Amide: ~16.5Amine protonation drives aqueous solubility.
Stereochemical Considerations

The molecule possesses two chiral centers at C1 and C6. The cis-isomer (often derived from Diels-Alder adducts) is the most common target for bioactive scaffolds.

  • cis-isomer: Substituents on the same face; favors specific hairpin turns in peptides.

  • trans-isomer: Substituents on opposite faces; often thermodynamically favored in equilibration studies.

Synthetic Architecture & Process Chemistry

The synthesis of 6-amino-3-cyclohexene-1-carboxylic acid amide generally follows a Diels-Alder cycloaddition strategy or the modification of Shikimic acid derivatives. Below is a robust workflow based on the ammonolysis of the corresponding ester, a standard route for generating the amide functionality.

Workflow Diagram: Synthetic Pathway

The following diagram outlines the conversion of the precursor ester to the target amide, highlighting the critical intermediate handling.

SynthesisPath Precursor Methyl 6-amino-3- cyclohexene-1-carboxylate Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (0°C to RT) Reagent Ammonia (NH3) in Methanol/Water Reagent->Intermediate Product 6-amino-3-cyclohexene- 1-carboxamide Intermediate->Product Elimination of MeOH Purification Recrystallization (EtOH/Et2O) Product->Purification Isolation

Figure 1: Nucleophilic acyl substitution pathway for the generation of the target amide from its methyl ester precursor.

Detailed Protocol: Ammonolysis of Ester Precursor

Objective: Convert methyl 6-amino-3-cyclohexene-1-carboxylate to the amide with >95% purity.

  • Preparation: Dissolve 10 mmol of the amino-ester precursor in 20 mL of Methanol (MeOH). Ensure the starting material is free of residual water to prevent hydrolysis to the acid.

  • Ammonolysis: Cool the solution to 0°C. Slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add 10 equivalents of 7N NH3 in MeOH.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 18–24 hours. Causality: Low temperature addition prevents polymerization; long stir time ensures conversion of the sterically hindered ester.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The amide will appear more polar (lower Rf) than the ester.

  • Work-up: Concentrate in vacuo to remove solvent and excess ammonia.

  • Purification: Recrystallize the crude solid from Ethanol/Diethyl Ether to yield the pure amide.

Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the identity of the compound must be validated using orthogonal methods: Mass Spectrometry (for MW) and NMR (for structure/stereochemistry).

Protocol A: LC-MS Molecular Weight Confirmation

This protocol validates the molecular weight (140.18 g/mol ) and assesses purity.

  • Instrument: Agilent 1290 Infinity II LC with 6470 Triple Quad MS (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Result:

    • [M+H]+ Peak: 141.1 m/z (Parent ion).

    • [M+Na]+ Peak: 163.1 m/z (Sodium adduct, common in amides).

    • [2M+H]+ Peak: 281.2 m/z (Dimer, concentration dependent).

Protocol B: Structural Verification via 1H NMR
  • Solvent: DMSO-d6 (Prevents exchange of amide protons).

  • Key Signals:

    • 
       5.6–5.8 ppm (2H, m): Alkene protons at C3/C4 (Confirms cyclohexene ring integrity).
      
    • 
       6.8 & 7.3 ppm (2H, broad s): Amide 
      
      
      
      protons (Distinctive doublet if H-bonded, otherwise broad singlets).
    • 
       3.0–3.5 ppm (Multiplets): Methine protons at C1 and C6. Coupling constants (
      
      
      
      ) here determine cis vs trans stereochemistry.
Analytical Logic Diagram

The following decision tree illustrates the logic for accepting or rejecting a batch based on analytical data.

AnalyticalLogic Sample Synthesized Sample LCMS LC-MS Analysis (ESI+) Sample->LCMS CheckMW Is [M+H]+ = 141.1? LCMS->CheckMW NMR 1H NMR (DMSO-d6) CheckMW->NMR Yes Fail REJECT / REWORK CheckMW->Fail No (Wrong MW) CheckAlkene Alkene Signal @ 5.7 ppm? NMR->CheckAlkene CheckStereo Coupling Constant Analysis CheckAlkene->CheckStereo Yes CheckAlkene->Fail No (Ring Reduced) Pass BATCH RELEASED CheckStereo->Pass Correct Isomer CheckStereo->Fail Wrong Isomer

Figure 2: Quality Control Decision Tree for 6-amino-3-cyclohexene-1-carboxamide.

Biological Relevance & Applications

The 6-amino-3-cyclohexene-1-carboxylic acid amide scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

  • Neuraminidase Inhibition: The structure mimics the transition state of sialic acid cleavage by viral neuraminidase. Derivatives of this scaffold (e.g., Oseltamivir) utilize the cyclohexene geometry to position polar groups (amino, amide, carboxylate) into the enzyme's active site pockets [1].

  • Beta-Peptide Foldamers: Unlike flexible linear peptides, oligomers formed from cyclic

    
    -amino acids (like the title compound) adopt predictable 14-helix structures.[1] The amide group provides the necessary hydrogen bond donor/acceptor pairs to stabilize these secondary structures, making them valuable for disrupting protein-protein interactions [2].
    

References

  • PubChem. (2025).[2] trans-6-Amino-cyclohex-3-enecarboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Aguilar, J., et al. (2023). Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. ResearchGate. Retrieved from [Link]

  • Davies, S. G., et al. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. PubMed.[2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of trans-6-Amino-cyclohex-3-enecarboxylic Acid Amide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of trans-6-Amino-cyclohex-3-enecarboxylic acid amide (also known as trans-2-amino-4-cyclohexene-1-carboxamide).[1][2][3]

The guide addresses two critical workflows:

  • De Novo Synthesis: Constructing the cyclohexene scaffold via Diels-Alder cycloaddition (for raw material manufacturing).

  • Functionalization Protocol: Converting the commercially available acid precursor to the target amide (for drug discovery/medicinal chemistry applications).

Introduction & Strategic Analysis

The target molecule, trans-6-Amino-cyclohex-3-enecarboxylic acid amide , represents a critical β-amino acid scaffold.[3] Its structural rigidity (cyclohexene ring) and specific stereochemistry (trans-1,2-disubstitution) make it a valuable pharmacophore for:

  • GABA Analogues: Conformationally restricted mimetics of γ-aminobutyric acid.

  • Neuraminidase Inhibitors: Structural similarity to the Oseltamivir (Tamiflu) core.[3]

  • Peptidomimetics: Inducing

    
    -turns in synthetic peptides.
    
Retrosynthetic Logic

The most efficient synthetic route relies on the Diels-Alder cycloaddition , which constructs the six-membered ring with defined regiochemistry.[3]

  • Diene: 1,3-Butadiene (provides the C4-C5 unsaturation).

  • Dienophile: trans-3-Nitroacrylate (provides the trans-1,2 functional handles).[3]

  • Stereocontrol: The trans-geometry of the dienophile is conserved in the adduct, yielding the desired trans-isomer directly, avoiding difficult epimerization steps associated with maleic anhydride routes.[3]

Synthetic Pathway Visualization

SynthesisPath Butadiene 1,3-Butadiene NitroEster Methyl trans-6-nitro- cyclohex-3-enecarboxylate Butadiene->NitroEster Diels-Alder (Toluene, 110°C) Nitroacrylate Methyl trans-3-nitroacrylate Nitroacrylate->NitroEster Diels-Alder (Toluene, 110°C) AminoEster Methyl trans-6-amino- cyclohex-3-enecarboxylate NitroEster->AminoEster Selective Reduction (Zn/HCl or Fe/NH4Cl) Target trans-6-Amino-cyclohex-3- enecarboxylic acid amide AminoEster->Target Ammonolysis (NH3/MeOH)

Figure 1: Synthetic pathway from basic precursors to the target amide.

Protocol A: Functionalization of Commercial Precursor (Recommended)

Context: For most medicinal chemistry applications, the carboxylic acid precursor (trans-2-amino-4-cyclohexene-1-carboxylic acid, CAS 97945-19-2) is commercially available.[3] This protocol describes the high-yield conversion of this acid to the amide.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Starting Material: trans-6-Amino-cyclohex-3-enecarboxylic acid HCl salt.

  • Reagents: Thionyl Chloride (

    
    ), Methanol (
    
    
    
    ), Ammonia gas (
    
    
    ) or 7N
    
    
    in Methanol.[3]
  • Solvents: Dichloromethane (DCM), Anhydrous Methanol.[3]

Step-by-Step Methodology
Step 1: Methyl Ester Formation (Fisher Esterification)

Rationale: Direct amidation of the amino-acid is difficult due to zwitterion formation. Converting to the ester first activates the carboxyl group and protects the amine as a salt.[3]

  • Setup: Charge a round-bottom flask with trans-6-Amino-cyclohex-3-enecarboxylic acid HCl (10.0 g, 56.3 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (8.2 mL, 112 mmol) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).[3]

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1, stain with Ninhydrin).[3]

  • Workup: Concentrate the reaction mixture in vacuo to obtain the crude amino-ester hydrochloride as a white solid.

  • Yield: Quantitative (~12.5 g). Use directly in the next step.

Step 2: Ammonolysis to Amide

Rationale: Treating the ester with ammonia effects the nucleophilic acyl substitution to form the amide while simultaneously liberating the free amine.[3]

  • Reaction: Dissolve the crude ester (from Step 1) in 7N

    
     in Methanol (100 mL).
    
  • Conditions: Seal the vessel (pressure tube recommended) and stir at room temperature for 24–48 hours.

    • Optimization: If reaction is slow, heat to 50°C in a rated pressure vessel.

  • Monitoring: Reaction is complete when the ester spot disappears on TLC.[3]

  • Purification:

    • Concentrate the mixture to dryness.[3]

    • Recrystallization: Dissolve the residue in minimal hot Isopropanol (IPA) and cool to 4°C.

    • Filtration: Collect the white crystals.

Data Summary: Protocol A
ParameterValueNotes
Overall Yield 75–85%Two steps from commercial acid
Purity >98% (HPLC)Suitable for biological assays
Appearance White Crystalline SolidHygroscopic, store under desiccant
MS (ESI+) [M+H]+ = 141.1Consistent with

Protocol B: De Novo Synthesis (Diels-Alder Route)

Context: For large-scale manufacturing or when the commercial acid is unavailable.[3]

Step 1: Diels-Alder Cycloaddition

Reaction: 1,3-Butadiene + Methyl trans-3-nitroacrylate


 Methyl trans-6-nitrocyclohex-3-enecarboxylate.[3]
  • Safety: 1,3-Butadiene is a gas at RT and a suspected carcinogen. Perform in a specialized autoclave or sealed tube behind a blast shield.[3]

  • Procedure:

    • Cool a pressure vessel to -78°C.

    • Condense 1,3-Butadiene (1.5 equiv) into the vessel containing Methyl trans-3-nitroacrylate (1.0 equiv) and Toluene (0.5 M concentration).

    • Seal and heat to 110°C for 24 hours.

  • Workup: Cool to RT, vent excess butadiene into a bleach trap. Concentrate toluene.[3]

  • Result: The trans-nitro ester is obtained. The trans-stereochemistry is inherited from the acrylate.[3]

Step 2: Chemoselective Nitro Reduction

Reaction: Nitro


 Amine (preserving the alkene).[3]
Critical: Catalytic hydrogenation (

) will reduce the C=C double bond.[3] Use Dissolving Metal Reduction.[3]
  • Reagents: Zinc Dust (5 equiv), dilute HCl (or Ammonium Chloride for milder conditions), Methanol.

  • Procedure:

    • Dissolve nitro-ester in MeOH.

    • Add saturated aq.[3]

      
      .[3][4]
      
    • Add Zinc dust portion-wise at 0°C. Stir vigorously for 2 hours.

  • Workup: Filter through Celite to remove Zinc oxide.[3] Adjust pH to >10 with

    
    .[3] Extract with DCM.[3]
    
  • Product: Methyl trans-6-aminocyclohex-3-enecarboxylate.[3]

Analytical Characterization

1H NMR (400 MHz, D2O) - Amide Product[3]
  • Alkene Protons:

    
     5.6–5.8 ppm (m, 2H, H-3/H-4).
    
  • Alpha-Carbon (Amide):

    
     2.4 ppm (m, 1H, H-1).[3]
    
  • Alpha-Carbon (Amine):

    
     3.4 ppm (m, 1H, H-6).[3]
    
  • Ring Methylenes:

    
     2.1–2.3 ppm (m, 2H, H-2/H-5).
    
  • Coupling: The coupling constant

    
     typically confirms the trans-relationship (approx 9–11 Hz for diaxial orientation in the preferred conformer).[3]
    
Workflow Diagram: Purification & Analysis

Workup RxnMix Crude Reaction Mixture (Ammonolysis) Evap Rotary Evaporation (Remove MeOH/NH3) RxnMix->Evap Residue Solid Residue Evap->Residue Recryst Recrystallization (Isopropanol/Hexane) Residue->Recryst Filter Filtration Recryst->Filter QC QC Analysis (NMR, HPLC-MS) Filter->QC

Figure 2: Purification workflow for the final amide product.[3]

References

  • Commercial Precursor: trans-2-Amino-4-cyclohexene-1-carboxylic acid (CAS 97945-19-2).[3][5][6] Sigma-Aldrich / Merck Millipore. Link

  • Diels-Alder Methodology: Elkin, P. K., et al. "Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted...".[3][7] Organic Letters, 2021.[3][7][8] [3]

  • Nitro Reduction Protocols: "Reduction of Nitro Compounds to Amines". Organic Chemistry Portal.

  • General Amidation: "Amine synthesis by nitro compound reduction". Chemistry LibreTexts.

Sources

Application Note: Advanced Recrystallization Strategies for Amino Cyclohexene Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Amino cyclohexene amides represent a critical structural motif in pharmaceutical chemistry, most notably serving as the core scaffold for neuraminidase inhibitors like Oseltamivir (Tamiflu) and various anticonvulsant candidates.

The Purification Challenge: This scaffold presents a unique "amphiphilic" challenge during crystallization:

  • The Cyclohexene Ring: Lipophilic and semi-rigid, limiting solubility in purely aqueous media.

  • The Amide & Amine Groups: Highly polar, capable of strong hydrogen bonding, which frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.

  • Chirality: These compounds often contain 2–3 stereocenters. Efficient recrystallization must not only purify chemically but also upgrade diastereomeric purity.

This guide details three field-proven protocols to overcome these barriers, moving beyond standard "dissolve and cool" methods to advanced reactive and antisolvent techniques.

Physicochemical Profiling & Solvent Selection[5][7]

Before attempting crystallization, the solute-solvent interaction must be mapped. Amino cyclohexene amides exhibit a "Janus-faced" solubility profile.

Table 1: Solubility Matrix for Amino Cyclohexene Amides
Solvent ClassExamplesInteraction MechanismSuitabilityApplication
Alcohols Methanol, Ethanol, IPAH-bond donor/acceptorHigh Primary solvent for cooling crystallization.
Polar Aprotic Acetonitrile, AcetoneDipole-dipoleModerate Good for antisolvent methods; Acetonitrile often prevents oiling out.
Ethers MTBE, THFWeak H-bond acceptorLow/Moderate Excellent antisolvents . MTBE is preferred over diethyl ether due to higher boiling point.
Alkanes Hexane, HeptaneVan der WaalsVery Low Strict antisolvents. Used to drive yield but risks oiling out if added too fast.
Aqueous WaterH-bondingVariable Used as a co-solvent (e.g., EtOH/Water) for phosphate/tartrate salts.

Protocol A: Reactive Crystallization (Salt Formation)

Best For: Final API purification, chiral resolution, and preventing oiling out.

Theory: Converting the free base amine into a salt (Phosphate, Tartrate, or Hydrochloride) creates a rigid ionic lattice that is much less prone to oiling out than the amorphous free base. This is the industrial standard for Oseltamivir.

Workflow Diagram: Reactive Crystallization

ReactiveCrystallization Start Crude Free Base (Amino Cyclohexene Amide) Dissolution Dissolve in IPA (5-10V) at 45-50°C Start->Dissolution Addition Controlled Addition of Acid (1.0-1.1 eq) Dissolution->Addition  Maintain 45°C AcidPrep Prepare Acid Solution (e.g., H3PO4 in IPA) AcidPrep->Addition Seeding Seed Addition (0.5 wt%) at Metastable Zone Addition->Seeding  Supersaturation Nucleation Nucleation Onset (Cloud Point) Seeding->Nucleation Aging Cooling Ramp (10°C/hour to 0°C) Nucleation->Aging  Ostwald Ripening Isolation Filtration & Wash (Cold Acetone/IPA) Aging->Isolation

Figure 1: Reactive crystallization workflow utilizing acid addition to drive ionic lattice formation.

Step-by-Step Protocol
  • Dissolution: Charge the crude amino cyclohexene amide (free base) into a reactor. Add Isopropanol (IPA) or Ethanol (5–8 volumes relative to weight). Heat to 45–50°C until fully dissolved.

  • Filtration (Polishing): Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust/silica) that could induce random nucleation.

  • Acid Preparation: In a separate vessel, dissolve 1.05 equivalents of the selected acid (e.g., 85% Phosphoric Acid or L-Tartaric Acid) in a minimal amount of IPA.

  • Controlled Addition: Slowly add the acid solution to the amine solution over 30–60 minutes while stirring at 45°C.

    • Critical Control Point: If the solution turns milky immediately, stop addition and increase temperature by 5°C. You want to avoid "crashing out" amorphous solids.

  • Seeding: Once 50% of the acid is added, or the solution becomes slightly turbid, add 0.5 wt% pure seed crystals .

  • Cooling Ramp: Cool the slurry from 45°C to 0°C at a rate of 5–10°C per hour .

    • Why? Slow cooling promotes the growth of existing crystals (seeds) rather than the formation of new, small, impure nuclei.

  • Isolation: Filter the solids. Wash with cold Acetone or MTBE (antisolvents) to remove residual mother liquor. Dry under vacuum at 40°C.

Protocol B: Binary Solvent (Antisolvent) Crystallization

Best For: Neutral intermediates (e.g., Boc-protected amines) or when salt formation is not desired.

Theory: This method leverages the solubility differential between a "Good" solvent (Polar) and a "Poor" solvent (Non-polar).[1] The key is to operate within the Metastable Zone Width (MSZW) to avoid oiling out.[2]

Optimized Solvent Systems
  • System 1: Ethyl Acetate (Good) + Hexane/Heptane (Poor)

  • System 2: Acetone (Good) + MTBE (Poor)

  • System 3: Methanol (Good) + Water (Poor) (Use only if compound is hydrophobic enough)

Step-by-Step Protocol
  • Primary Dissolution: Dissolve the crude solid in the minimum volume of the "Good" solvent (e.g., Ethyl Acetate) at 50–60°C .

  • Antisolvent Titration:

    • Add the "Poor" solvent (e.g., Heptane) dropwise to the hot solution.

    • Stop immediately when a faint, persistent cloudiness (turbidity) is observed.

  • Clearance: Add a few drops of the "Good" solvent back into the mixture until the solution becomes clear again.

    • Logic: This places the system exactly at the saturation point (Solubility Curve).

  • Cooling: Remove the heat source. Allow the flask to cool to room temperature passively (do not use an ice bath yet).

    • Agitation: Stir slowly (low RPM). High shear can break crystals or induce oiling.

  • Final Yield: Once at room temperature, transfer to a fridge (4°C) for 4–12 hours.

  • Harvest: Filter and wash with a 10:90 mixture of Good:Poor solvent.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for amides. It occurs when the compound separates as a solute-rich oil droplet before it can organize into a crystal lattice.[2][3]

Mechanism of Failure vs. Success

OilingOut cluster_Fail Failure Mode: Oiling Out cluster_Success Success Mode: Crystallization Supersaturation Supersaturated Solution RapidCool Rapid Cooling (>20°C/hr) Supersaturation->RapidCool SlowCool Slow Cooling (<10°C/hr) Supersaturation->SlowCool LLPS Liquid-Liquid Phase Separation RapidCool->LLPS Amorphous Amorphous Gum (Impure) LLPS->Amorphous Seed Seeding within Metastable Zone SlowCool->Seed Lattice Crystal Lattice Growth Seed->Lattice

Figure 2: Kinetic divergence between oiling out and successful crystallization.

Remediation Strategies
SymptomRoot CauseCorrective Action
Oily droplets form at bottom Supersaturation is too high; Temperature dropped too fast.Re-heat to dissolve.[1] Add 10% more "Good" solvent. Cool at half the previous rate.
Product is sticky/gum Impurities are lowering the melting point.Perform a "Charcoal Treatment" (add activated carbon to hot solution, filter) to remove impurities before crystallizing.[4]
No precipitate forms Solution is not saturated.Evaporate 20% of solvent or add a seed crystal and scratch the glass surface.

References

  • BenchChem. (2025).[5][1] Oseltamivir Synthesis and Purification Protocols. Retrieved from

  • Harrington, P. J., et al. (2004).[6] Research and Development of a Second-Generation Process for Oseltamivir Phosphate.[6] Organic Process Research & Development. Retrieved from

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Detection and Prevention.[2][7] Retrieved from

  • Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry. Retrieved from

  • University of Rochester. (2024). Tips & Tricks: Recrystallization of Amides and Amines.[8][9] Retrieved from

Sources

Application Notes & Protocols: Supramolecular Gelation of Cyclohexane β-Amino Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Self-Assembling Gels

Supramolecular gels, formed through the hierarchical self-assembly of low-molecular-weight gelators (LMWGs), represent a fascinating class of soft materials.[1] Unlike conventional polymer gels cross-linked by covalent bonds, these systems are held together by a network of dynamic, non-covalent interactions, including hydrogen bonding, van der Waals forces, and π–π stacking.[2][3] This reversible nature endows them with unique properties such as stimuli-responsiveness, shear-thinning, and self-healing, making them highly attractive for applications in drug delivery, tissue engineering, and catalysis.[4][5][6]

Within the diverse family of LMWGs, derivatives of amino acids are particularly compelling due to their inherent biocompatibility, stereochemical diversity, and robust capacity for hydrogen bonding.[7][8] This guide focuses on a specific, highly potent class of organogelators: amides derived from cyclohexane β-amino acids. The rigid, puckered structure of the cyclohexane ring provides a pre-organized scaffold that, when combined with the strong, directional hydrogen-bonding capabilities of amide groups, facilitates highly efficient self-assembly into the three-dimensional fibrillar networks required for gelation.[9][10] Alkylamides derived from 2-aminocyclohexanecarboxylic acids (cyclohexane-β-amino acids) have demonstrated excellent capabilities for gelling a wide variety of solvents.[9]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the molecular design principles, step-by-step experimental protocols for synthesis and characterization, and the causality behind key experimental choices.

Principles of Molecular Design & Self-Assembly

The ability of a cyclohexane β-amino acid amide to act as an effective gelator is not accidental; it is the result of a finely tuned balance of intermolecular forces. The self-assembly process is a hierarchical one, beginning with the association of individual molecules and culminating in a macroscopic, solvent-entrapping network.

The Driving Forces of Gelation

The primary non-covalent interactions governing the self-assembly of these molecules are:

  • Hydrogen Bonding: This is the principal driving force. The amide functionalities (–CONH–) are exceptional hydrogen bond donors (N-H) and acceptors (C=O).[9][11] They form extended, one-dimensional chains or tapes, which serve as the primary fibers of the gel network.[12] The strength and directionality of these bonds are critical for creating the initial, ordered supramolecular polymers.

  • Van der Waals Interactions: While hydrogen bonds provide directionality, van der Waals forces between the lipophilic cyclohexane rings and, more significantly, the appended alkyl chains, provide the necessary cohesion for the fibers to bundle together.[12] The length of the alkyl chain is a critical design parameter; longer chains increase these interactions, often enhancing gel stability and lowering the minimum concentration required for gelation.[9]

  • The Role of the Cyclohexane Scaffold: The cyclohexane ring is not a passive component. It typically adopts a stable "chair" conformation, which is essentially strain-free.[13][14] This pre-organized, rigid structure reduces the entropic penalty of self-assembly, orienting the amide and alkyl substituents in defined axial and equatorial positions, thus promoting ordered aggregation.[15]

The Self-Assembly Pathway

The formation of a supramolecular gel is a thermodynamically controlled process, typically induced by a change in temperature.

G cluster_0 cluster_1 A Gelator Molecules in Solution (Monomers) B Primary Supramolecular Fibers A->B Cooling & Self-Assembly (H-Bonding) C Fiber Bundles / Junctions B->C Aggregation (van der Waals Forces) D Entangled 3D Network C->D Entanglement E Macroscopic Supramolecular Gel D->E Solvent Immobilization E->A Heating Heat Heating (Dissolution) Cool Slow Cooling (Gelation) G A Prepare Gel Sample on Rheometer Plate B Amplitude Sweep (Determine LVER) A->B C Frequency Sweep (Measure G' and G'') B->C D Temperature Ramp (Determine Tgel) C->D E Data Analysis D->E

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Protecting Group Strategies for 6-Amino-3-Cyclohexene Carboxamide: A Precision Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 6-Amino-3-Cyclohexene Carboxamide Content Type: Application Notes and Protocols

Executive Summary

6-Amino-3-cyclohexene-1-carboxamide is a critical chiral scaffold, most notably recognized as a core intermediate in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu) . The molecule features a dense functional array: a primary amine, a primary carboxamide, and an isolated internal alkene.

This guide addresses the specific challenges of manipulating this scaffold. Unlike simple aliphatic amines, the 6-amino-3-cyclohexene system presents unique stereoelectronic constraints. The vicinal (1,6) relationship between the amine and amide creates a


-amino acid derivative motif susceptible to cyclization or epimerization. Furthermore, the preservation of the C3-C4 double bond limits the use of standard hydrogenolytic protecting groups (e.g., Cbz), necessitating robust, orthogonal strategies dominated by carbamates like Boc  (tert-butoxycarbonyl) and Fmoc  (fluorenylmethyloxycarbonyl).

Part 1: Strategic Framework & Mechanistic Insight

Chemoselectivity: The Amine vs. Amide Challenge

The primary challenge is differentiating the C6-primary amine from the C1-carboxamide nitrogen.

  • Nucleophilicity: The C6-amine lone pair is

    
     hybridized and highly nucleophilic. The amide nitrogen lone pair is delocalized into the carbonyl (
    
    
    
    -system), rendering it significantly less nucleophilic.
  • Strategy: Under neutral or mildly basic conditions (pH 8-10), electrophiles like

    
     will exclusively target the C6-amine. Strong bases (e.g., NaH, LiHMDS) must be avoided during protection to prevent deprotonation and subsequent functionalization of the amide nitrogen.
    
The "Double Bond Dilemma" (Allylic Integrity)

The C3-C4 double bond is not chemically inert. It serves as a handle for downstream functionalization (e.g., iodolactamization or epoxidation in Oseltamivir synthesis).

  • Avoid Cbz (Benzyloxycarbonyl): Standard removal of Cbz requires catalytic hydrogenolysis (

    
    , Pd/C), which will concomitantly reduce the C3-C4 alkene to a cyclohexane, destroying the scaffold's value. While selective chemical deprotection of Cbz (e.g., HBr/AcOH) is possible, it often leads to hydrobromination of the double bond.
    
  • Preferred PGs: Boc (acid-labile) and Fmoc (base-labile) are superior because their deprotection conditions are orthogonal to the alkene moiety.

Conformational Locking

The protecting group influences the ring conformation. A bulky N-Boc group at C6, adjacent to the C1-amide, will adopt a pseudo-equatorial position to minimize 1,2-diaxial strain (A-strain). This conformational bias is advantageous for directing subsequent stereoselective reactions on the double bond.

Part 2: Decision Matrix & Workflow

The following diagram outlines the decision logic for selecting the appropriate protecting group based on downstream synthetic requirements.

PG_Strategy Start Start: 6-Amino-3-cyclohexene carboxamide Q1 Requirement: Preserve C3=C4 Double Bond? Start->Q1 Q2 Next Step: Acidic Conditions? Q1->Q2 Yes Path_Cbz Strategy C: Cbz Protection (Risk of Reduction) Q1->Path_Cbz No (Alkene reduction planned) Q3 Next Step: Basic Conditions? Q2->Q3 No Path_Fmoc Strategy B: Fmoc Protection (Orthogonal to Acid) Q2->Path_Fmoc Yes (Need Acid Stability) Path_Boc Strategy A: Boc Protection (Recommended) Q3->Path_Boc Yes (Need Base Stability) Q3->Path_Boc Neutral/General Action_Boc Protocol: Boc2O, Et3N, DCM Deprotect: TFA or HCl Path_Boc->Action_Boc Action_Fmoc Protocol: Fmoc-OSu, NaHCO3 Deprotect: Piperidine Path_Fmoc->Action_Fmoc

Figure 1: Decision tree for protecting group selection emphasizing alkene preservation and orthogonality.

Part 3: Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

This protocol installs the Boc group on the C6-amine without affecting the amide or the double bond. It is the industry standard for Oseltamivir precursors.

Reagents:

  • Substrate: 6-amino-3-cyclohexene-1-carboxamide (HCl salt or free base)

  • Reagent: Di-tert-butyl dicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1][2]
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 6-amino-3-cyclohexene-1-carboxamide in 50 mL of DCM. If starting with the hydrochloride salt, add 11 mmol of

    
     and stir for 15 minutes to liberate the free amine.
    
  • Addition: Cool the solution to

    
     using an ice bath. This controls the exotherm and maximizes chemoselectivity.
    
  • Reaction: Add 11 mmol (1.1 eq) of

    
     dissolved in 10 mL DCM dropwise over 20 minutes.
    
    • Note: Slow addition prevents local high concentrations that might encourage bis-Boc protection or reaction with the amide (though unlikely without strong base).

  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product will not stain purple, Starting Material will).
    
  • Workup:

    • Wash the organic layer with 1M citric acid (2 x 30 mL) to remove unreacted amine and excess base. Avoid strong mineral acids (HCl) which might prematurely cleave the Boc group.

    • Wash with saturated

      
       (30 mL) and Brine (30 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary. Flash chromatography is rarely needed due to the clean nature of the reaction.

Expected Yield: >90% Validation:


-NMR will show a singlet at 

ppm (9H, t-butyl).[3] The amide protons (

ppm) should remain distinct broad singlets.
Protocol B: Enzymatic Resolution (Chiral Processing)

Synthesizing Oseltamivir requires a specific enantiomer. If working with racemic 6-amino-3-cyclohexene carboxamide, enzymatic resolution is a green, scalable method to separate enantiomers before or after protection.

Concept: Use a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze the amide or acylate the amine of one enantiomer.

  • Reference Insight: Lipolase has been successfully used to resolve

    
    -amino acid esters and amides with high enantiomeric excess (ee > 99%) [1].
    

Workflow:

  • Setup: Suspend racemic 6-amino-3-cyclohexene-1-carboxamide (10 mmol) in Diisopropyl ether (DIPE).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Acyl Donor (if acylating amine): Add Ethyl Acetate (5 eq).

  • Reaction: Shake at

    
     for 24-48 hours.
    
  • Separation: Filter off the enzyme. The reaction will typically acylate the (1R, 6S)-enantiomer (check specific lipase specificity), leaving the other enantiomer as the free amine.

  • Purification: The free amine can be separated from the N-acetylated product via acid-base extraction.

Part 4: Comparative Analysis of Protecting Groups

FeatureBoc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl) Acetamide (Ac)
Installation

, Base
Fmoc-OSu,

Cbz-Cl, Base

, Pyridine
Stability Stable to Base, Nucleophiles, HydrogenolysisStable to Acid, HydrogenolysisStable to Acid, BaseVery Stable
Deprotection Acid (TFA, HCl)Base (Piperidine, DBU)

/Pd
(Reduces Alkene!)
Strong Acid/Base (Harsh)
Alkene Compatible? Yes Yes No (Standard conditions)Yes
Oseltamivir Role Primary Choice (Intermediate 15 in Roche synthesis)AlternativeRarely usedFinal Product Group
Cost LowModerateLowVery Low

Part 5: Troubleshooting & Critical Controls

  • Issue: Low Solubility of the Amino-Amide.

    • Cause: The free amino-amide is highly polar and can form intermolecular H-bonds.

    • Solution: Use a biphasic system (

      
       or 
      
      
      
      ) with a phase transfer catalyst, or use a polar aprotic solvent like DMF for the protection step.
  • Issue: Loss of Double Bond during Deprotection.

    • Cause: This is specific to Cbz removal.

    • Solution: If Cbz must be used, remove it using Boron Tribromide (

      
      ) or Trimethylsilyl iodide (TMSI), but be wary of hydrohalogenation of the alkene. Switching to Boc is the preferred preventative measure. 
      
  • Issue: Amide Dehydration.

    • Risk:[4] Strong dehydrating conditions (e.g.,

      
      , excess 
      
      
      
      ) can convert the primary carboxamide into a nitrile.
    • Control: Ensure activation reagents for other parts of the molecule are compatible with primary amides.

References

  • Enzymatic resolution process for the preparation of cyclic beta-amino acid and ester enantiomers.
  • Oseltamivir total synthesis. Source: Wikipedia (Corey, Roche, and Gilead routes). URL:[Link]

  • Boc Protecting Group for Amines. Source: Chemistry Steps.[2][4][5][6][7][8] URL:[Link]

  • Protective Groups in Organic Synthesis (General Reference). Source: Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: trans-6-Amino-cyclohex-3-enecarboxylic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for trans-6-Amino-cyclohex-3-enecarboxylic acid amide (CAS: 727411-24-7). This guide provides in-depth answers to frequently asked questions and troubleshooting workflows to assist researchers, scientists, and drug development professionals in their experiments. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected water solubility of trans-6-Amino-cyclohex-3-enecarboxylic acid amide?

Answer: Direct, empirically determined solubility data for trans-6-Amino-cyclohex-3-enecarboxylic acid amide is not readily available in published literature. However, we can infer its likely behavior based on its molecular structure and data from analogous compounds.

The molecule possesses both a primary amine (-NH₂) and a primary amide (-CONH₂) group. These are polar functional groups capable of donating and accepting hydrogen bonds, which is a primary driver for solubility in water[1][2]. The cyclohexane backbone is hydrophobic, which counteracts solubility.

For a relevant comparison, consider Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a structurally similar compound. Gabapentin is described as "freely soluble in water and both basic and acidic aqueous solutions"[3]. Its solubility in phosphate-buffered saline (PBS) at a physiological pH of 7.2 is approximately 10 mg/mL[4][5]. While your compound is an amide rather than a carboxylic acid, which typically reduces solubility, the presence of these polar groups suggests it should exhibit moderate aqueous solubility.

Q2: How should pH affect the solubility of this compound?

Answer: The pH of the aqueous solution is expected to have a significant impact on the solubility of trans-6-Amino-cyclohex-3-enecarboxylic acid amide. This is due to the basic nature of the primary amino group.

  • Acidic Conditions (pH < ~9): The primary amine group (a weak base) will become protonated to form a cationic ammonium salt (-NH₃⁺). Introducing a formal charge dramatically increases the molecule's polarity and its interaction with water, thereby increasing its solubility.

  • Neutral to Basic Conditions (pH > ~9): The amino group will be in its neutral, uncharged form (-NH₂). While the amide and amine groups can still participate in hydrogen bonding, the overall solubility will likely be lower than in acidic conditions.

This behavior is consistent with related compounds like Gabapentin, which has a pKa₂ of 10.7 for its amino group and is noted to be freely soluble in acidic solutions[3][6].

Q3: What are the recommended storage conditions for the solid compound and its aqueous solutions?

Answer: Solid Form: For long-term storage, the solid (powder) form of the compound should be kept in a tightly sealed container in a cool, dry place. Based on standard practice for similar amino acid derivatives, storage at -20°C is recommended to minimize degradation over time.

Aqueous Solutions: Aqueous solutions of compounds containing amide and amine functionalities can be susceptible to hydrolysis or microbial growth over time. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution and store it at 2-8°C for no more than 24-48 hours. For analogous compounds like Gabapentin, it is explicitly not recommended to store aqueous solutions for more than one day[4][5].

Q4: Are there any predicted properties that could influence my experiments?

Answer: Yes, based on computational models for the parent carboxylic acid (trans-6-Amino-cyclohex-3-enecarboxylic acid), we can infer some properties. The parent acid has a predicted XLogP3 value of -1.7, which indicates a high degree of hydrophilicity[7]. While converting the acid to an amide increases lipophilicity, the starting point is very polar. This suggests the compound is unlikely to passively cross cell membranes with high efficiency and may exhibit low solubility in nonpolar organic solvents.

Property (Parent Acid)Predicted ValueImplication for Amide Derivative
Molecular Weight 141.17 g/mol 140.18 g/mol (Amide)[8]
XLogP3 -1.7[7]Suggests high hydrophilicity and probable low solubility in nonpolar organic solvents.
Hydrogen Bond Donors 22 (from -NH₂ and -CONH₂)
Hydrogen Bond Acceptors 32 (from C=O and -NH₂)

Troubleshooting Guides

Issue 1: My compound is not dissolving in water at the desired concentration.

If you are experiencing poor dissolution in pure water, follow this workflow to identify and solve the issue.

G cluster_key Key start Start: Poor Dissolution Observed check_purity Action: Verify Compound Purity & Identity (e.g., NMR, LC-MS) start->check_purity sonicate Action: Apply Gentle Heat (30-40°C) and/or Sonicate check_purity->sonicate If pure ph_adjust Action: Adjust pH (Add dilute HCl dropwise) sonicate->ph_adjust If still insoluble reassess Action: Re-evaluate Target Concentration (Perform empirical solubility test) ph_adjust->reassess If still insoluble success Result: Compound Dissolved ph_adjust->success If soluble fail Result: Still Insoluble reassess->fail k1 Initial State k2 Recommended Action k3 Outcome

Figure 1. Troubleshooting workflow for poor dissolution.

Detailed Steps & Explanations:

  • Verify Purity: Before troubleshooting solubility, ensure the material is the correct compound and free of insoluble impurities. An "as-is" product may require characterization by the end-user.

  • Apply Physical Methods: Gentle heating increases the kinetic energy of the system, overcoming the activation energy barrier for dissolution. Sonication uses ultrasonic waves to break apart powder aggregates, increasing the surface area exposed to the solvent.

  • Adjust pH: This is the most critical step. As explained in FAQ Q2, the compound's solubility is expected to be lowest at neutral to basic pH. By adding a dilute acid (e.g., 0.1 M HCl) dropwise, you will protonate the primary amine. Monitor the pH and observe dissolution. You should see a significant increase in solubility as the pH drops below 7.

  • Re-evaluate Concentration: If the compound remains insoluble even after pH adjustment, your target concentration may exceed its intrinsic solubility limit. It is recommended to perform a simple empirical solubility determination (see protocol below).

Issue 2: The compound dissolves initially but then precipitates out of solution.

This issue, known as "crashing out," can be caused by several factors.

Potential Causes & Solutions:

  • Cause 1: Temperature Change. If you used heat to dissolve the compound, it may have formed a supersaturated solution that is unstable at room temperature.

    • Solution: Keep the solution at the temperature required for dissolution or prepare a more dilute stock that is stable at room temperature.

  • Cause 2: pH Shift. The solution's pH may have changed upon storage or after being added to a buffered experimental medium. For example, adding an acidic stock solution to a neutral buffer (like PBS) will raise the pH, potentially causing the compound to deprotonate and precipitate.

    • Solution: Prepare the stock solution in a buffer that matches your final experimental conditions. If using an acidic stock, ensure the final concentration is low enough that the buffer capacity of your experimental medium is not overwhelmed.

  • Cause 3: Common Ion Effect. If your final buffer contains ions that can form a less soluble salt with your protonated compound, precipitation may occur.

    • Solution: Test solubility directly in your final experimental buffer system rather than in pure water.

Experimental Protocols

Protocol: Empirical Determination of Aqueous Solubility

This protocol provides a step-by-step method to estimate the solubility of trans-6-Amino-cyclohex-3-enecarboxylic acid amide in a specific aqueous buffer at a given temperature.

  • Preparation:

    • Choose your aqueous solvent (e.g., deionized water, PBS pH 7.4, 50 mM citrate buffer pH 4.5).

    • Allow the solvent and the solid compound to equilibrate to the desired experimental temperature (e.g., 25°C).

  • Gravimetric Addition:

    • Add a known volume of the solvent (e.g., 1.0 mL) to a clear glass vial with a magnetic stir bar.

    • Weigh out an excess amount of the solid compound.

    • Begin adding small, pre-weighed portions of the solid to the stirring solvent.

    • After each addition, allow at least 5-10 minutes for dissolution to occur. Continue adding solid until a small amount of undissolved material persists.

  • Equilibration:

    • Once excess solid is present, seal the vial to prevent evaporation.

    • Stir the suspension vigorously at a constant temperature for a minimum of 4 hours (24 hours is ideal) to ensure the solution reaches equilibrium saturation.

  • Separation and Quantification:

    • Stop stirring and allow the excess solid to settle.

    • Carefully remove a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PES) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Determine the concentration of the dissolved compound in the filtrate. This can be done by:

      • Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.

      • Spectroscopic/Chromatographic Analysis: If a suitable analytical method (e.g., LC-MS, NMR with an internal standard) is available, quantify the concentration against a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL using the formula: Solubility = (Mass of dissolved solid in mg) / (Volume of filtrate in mL)

References
  • Deranged Physiology. Gabapentin. [Link]

  • U.S. National Library of Medicine. GABAPENTIN - DailyMed. [Link]

  • White, K. M., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

  • U.S. Food and Drug Administration. (n.d.). Neurontin (gabapentin) oral solution label - accessdata.fda.gov. [Link]

  • Wikipedia. Amide. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • D'Oca, C. R. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • PeptiDream Inc. How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. [Link]

  • National Center for Biotechnology Information. trans-6-Amino-cyclohex-3-enecarboxylic acid | C7H11NO2 | CID 7015734 - PubChem. [Link]

Sources

Technical Support Center: Preventing Racemization of trans-6-Aminocyclohexene Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the stereochemical integrity of trans-6-aminocyclohexene amides. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable structural motif. The inherent strain and unique electronic properties of this scaffold make it a powerful component in drug design, but also susceptible to racemization, particularly at the C6 stereocenter, if not handled with appropriate care.

This guide provides in-depth, field-tested answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate experimental issues but also to proactively design more robust and stereochemically faithful synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions regarding racemization in this specific chemical class.

Q1: What is racemization in the context of trans-6-aminocyclohexene amides, and why is it a critical issue?

A: Racemization refers to the conversion of a single enantiomer of your trans-6-aminocyclohexene amide into an equal mixture of both enantiomers (a racemate). Specifically, the stereocenter at the C6 position, bearing the amino group, is susceptible to inversion. In drug development, a specific enantiomer is typically responsible for the desired pharmacological activity, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining high enantiopurity is a regulatory and safety imperative. The loss of stereochemical control leads to a mixture of diastereomers when coupled with a chiral carboxylic acid, complicating purification and reducing the yield of the target molecule.

Q2: What is the primary chemical mechanism driving racemization during the synthesis of these amides?

A: The most common pathway for racemization during amide bond formation from the corresponding C6-amino acid derivative is through the formation of a highly reactive and planar azlactone (or oxazolone) intermediate. This occurs when the carboxylic acid partner is activated. The proton at the C6 position (the α-carbon) becomes highly acidic in this intermediate. A base present in the reaction mixture can then abstract this proton, leading to a planar, achiral enolate-like species. Reprotonation can then occur from either face, scrambling the original stereochemistry.

racemization_mechanism Figure 1: Azlactone-Mediated Racemization Pathway cluster_chiral Chiral Pathway cluster_achiral Achiral Intermediate (Racemization) cluster_products Products Chiral_Acid R-COOH (trans-6-amino-cyclohexene carboxylic acid derivative) Activated_Intermediate Activated Ester / Acyl Halide Chiral_Acid->Activated_Intermediate Activation (e.g., EDC, SOCl₂) Azlactone Chiral Azlactone (Protonated α-Carbon) Activated_Intermediate->Azlactone Intramolecular Cyclization Deprotonated_Azlactone Planar, Achiral Azlactone Enolate Azlactone->Deprotonated_Azlactone Desired_Amide Desired Diastereomer Azlactone->Desired_Amide Amine Attack Deprotonated_Azlactone->Azlactone Racemic_Azlactone Racemic Azlactone Deprotonated_Azlactone->Racemic_Azlactone Reprotonation (from either face) Epimeric_Amide Epimeric Impurity Racemic_Azlactone->Epimeric_Amide Amine Attack

Caption: Figure 1: Azlactone-Mediated Racemization Pathway

Q3: Which specific step in my synthetic sequence is most vulnerable to racemization?

A: The amide coupling step, where you are forming the amide bond at the C6-amino position, is overwhelmingly the most vulnerable stage. This is the point where activating agents are used, which facilitate the formation of the problematic azlactone intermediate. Subsequent steps, such as deprotection or purification, can also cause racemization if harsh acidic or basic conditions are employed, but the coupling step requires the most stringent control.

Q4: How can I reliably detect and quantify the extent of racemization in my material?

A: The most effective method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the desired diastereomer from its epimer, allowing for precise quantification of the diastereomeric excess (d.e.). Alternatively, Proton NMR (¹H NMR) can sometimes be used. The two diastereomers will have slightly different chemical environments, potentially leading to distinct, well-resolved peaks for certain protons, which can be integrated to determine the ratio. However, peak overlap can often make this method less accurate than chiral HPLC.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during your experiments.

Problem: Significant epimerization (>5%) is detected by Chiral HPLC after the amide coupling reaction.

This is a common and critical issue. The root cause almost always lies within the chosen coupling conditions. Let's break down the potential culprits and their solutions.

Possible Cause A: Inappropriate Coupling Reagent or Additive

The choice of coupling reagent dictates the level of activation of the carboxylic acid and, consequently, the propensity to form the azlactone. Highly reactive reagents can accelerate the rate of racemization relative to the rate of aminolysis.

Solution A: Select a Low-Racemization Coupling Protocol

Uronium/aminium-based reagents are generally preferred. Additives like ethyl cyanohydroxyiminoacetate (OxymaPure®) and hydroxybenzotriazole (HOBt) act as trapping agents. They react with the activated acid to form an intermediate activated ester that is more resistant to racemization than the initial activated species but still sufficiently reactive towards the amine.

Reagent/Additive CombinationRacemization RiskKey Considerations
EDC / HOBt LowA classic, cost-effective choice. HOBt suppresses racemization effectively.
EDC / OxymaPure® Very LowOxyma is considered a superior alternative to HOBt, offering better suppression and safety.
HATU / COMU Very LowThese modern reagents incorporate the HOBt/Oxyma moiety directly, offering high efficiency and low racemization.
Carbodiimides (e.g., EDC) alone HighWithout an additive, racemization is highly probable.
Acyl Halides (e.g., from SOCl₂) Very HighExtremely reactive and should be avoided if stereopurity is a concern.

Recommendation: For demanding substrates like trans-6-aminocyclohexene amides, start with a modern coupling reagent like COMU or the combination of EDC/OxymaPure® .

Possible Cause B: Incorrect Choice or Stoichiometry of Base

Bases are required to neutralize salts and to deprotonate the amine component. However, excess or overly strong bases will readily deprotonate the α-carbon of the azlactone intermediate, causing racemization.

Solution B: Optimize Base Selection and Stoichiometry

  • Use a Non-Nucleophilic, Sterically Hindered Base: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Its bulkiness minimizes side reactions while effectively acting as a proton scavenger.

  • Control the Stoichiometry: Use the minimum amount of base necessary. Typically, 1.1 to 1.5 equivalents are sufficient to deprotonate the amine salt and neutralize the reaction. A common mistake is to use a large excess (e.g., >2 equivalents) as a general "reaction enhancer," which is detrimental.

  • Slow Addition: Adding the base slowly to the reaction mixture can help maintain a low instantaneous concentration, further minimizing the risk of deprotonation at the stereocenter.

Possible Cause C: Elevated Temperature or Prolonged Reaction Time

Racemization is a kinetically controlled process. Higher temperatures provide the activation energy needed for the deprotonation/reprotonation cycle. Likewise, longer reaction times simply allow more opportunity for the epimerization to occur.

Solution C: Implement Strict Reaction Condition Control

  • Low Temperature: Start the reaction at 0 °C, especially during the activation and base addition steps. Allow the reaction to slowly warm to room temperature (20-25 °C). Avoid heating unless absolutely necessary for unreactive coupling partners.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Once the starting material is consumed (typically within 2-12 hours), proceed with the work-up immediately. Do not let the reaction stir unnecessarily overnight if it is already complete.

Problem: Stereochemical purity is high post-reaction, but decreases after work-up and purification.

This indicates that the racemization is occurring due to the conditions used to isolate the product.

Possible Cause: Harsh pH During Work-up or Chromatography

Both strongly acidic and strongly basic conditions can promote enolization and subsequent epimerization, even in the final amide product, albeit at a slower rate than during the coupling reaction.

Solution: Employ Neutral or Buffered Purification Conditions

  • Aqueous Work-up: Use a mild bicarbonate solution (5% NaHCO₃) for washing, and avoid strong acids or bases (e.g., 1M HCl or 1M NaOH). If an acid wash is necessary, use a dilute, weak acid like saturated ammonium chloride (NH₄Cl).

  • Chromatography: Standard silica gel is slightly acidic and can sometimes cause on-column epimerization for sensitive substrates.

    • Consider using deactivated or neutral silica gel.

    • Alternatively, you can add a small amount of a volatile base, like triethylamine (~0.1-0.5%), to your eluent system to neutralize the silica surface.

    • Prioritize faster flash chromatography over slow gravity columns to minimize the product's residence time on the stationary phase.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for minimizing racemization during the critical amide coupling step.

Protocol 1: Low-Racemization Amide Coupling using COMU

This protocol is designed for coupling an N-protected trans-6-aminocyclohexene carboxylic acid with a primary or secondary amine.

Materials:

  • N-Boc-trans-6-aminocyclohexene carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (R¹R²NH·HCl) (1.1 eq)

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc-trans-6-aminocyclohexene carboxylic acid (1.0 eq) and the amine hydrochloride salt (1.1 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add COMU® (1.2 eq) to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise over 5 minutes. The solution may turn from colorless to yellow.

  • Stir the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (~23 °C).

  • Monitor the reaction by TLC or LC-MS every 1-2 hours.

  • Once the reaction is complete (typically 2-6 hours), dilute the mixture with DCM.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

Section 4: Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and solve racemization issues.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Racemization start Problem: Racemization Detected check_when When is racemization occurring? start->check_when coupling During Amide Coupling check_when->coupling Post-Reaction purification During Work-up / Purification check_when->purification Post-Purification check_coupling_cause Analyze Coupling Conditions coupling->check_coupling_cause check_purification_cause Analyze Purification Conditions purification->check_purification_cause reagent Reagent Choice? check_coupling_cause->reagent base Base Choice / Amount? check_coupling_cause->base temp_time Temp / Time? check_coupling_cause->temp_time solve_reagent Switch to COMU or EDC/Oxyma reagent->solve_reagent solve_base Use 1.1-1.5 eq DIPEA (Slow Addition) base->solve_base solve_temp_time Run at 0°C -> RT Monitor closely temp_time->solve_temp_time end_node Problem Solved: Stereochemical Integrity Maintained solve_reagent->end_node solve_base->end_node solve_temp_time->end_node harsh_ph Harsh pH in Work-up? check_purification_cause->harsh_ph silica Acidic Silica Gel? check_purification_cause->silica solve_ph Use Neutral Washes (e.g., NaHCO₃, Brine) harsh_ph->solve_ph solve_silica Use Neutralized Silica or Add 0.1% Et₃N to Eluent silica->solve_silica solve_ph->end_node solve_silica->end_node

Caption: Figure 2: Troubleshooting Workflow for Racemization

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Alberici

Technical Support Center: Hydrolysis Stability of Cyclohexene Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexene carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically-grounded information on the hydrolysis stability of this important class of molecules. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction to Cyclohexene Carboxamide Stability

Cyclohexene carboxamides are a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] While the amide bond is generally more stable than an ester linkage, its susceptibility to hydrolysis under various conditions remains a critical factor in drug development and experimental design.[4][5] Understanding the kinetics and mechanisms of this degradation is paramount for ensuring the shelf-life, efficacy, and safety of pharmaceutical products.[6][7] This guide will delve into the factors influencing the hydrolytic stability of cyclohexene carboxamides and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for cyclohexene carboxamides in aqueous solutions?

A1: The primary degradation pathway is hydrolysis of the amide bond. This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom by a water molecule, resulting in the formation of a cyclohexene carboxylic acid and an amine.[8][9] This process can be significantly influenced by pH and temperature.[10]

Q2: How does pH impact the hydrolysis rate of my cyclohexene carboxamide?

A2: The rate of amide hydrolysis is highly dependent on pH. Generally, the reaction is slowest near neutral pH (around 7).[11][12]

  • Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.[13][14]

  • Basic Conditions (pH > 7): In basic solutions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to break the amide bond.[13][15]

Q3: What is the effect of temperature on the stability of these compounds?

A3: Temperature plays a crucial role in the kinetics of hydrolysis. As with most chemical reactions, an increase in temperature accelerates the rate of amide hydrolysis.[16][17] This is because higher temperatures provide the necessary activation energy for the reaction to proceed.[17] Therefore, storing stock solutions and experimental samples at reduced temperatures (e.g., 4°C or -20°C) is a common practice to minimize degradation.

Q4: Besides pH and temperature, what other factors can influence the stability of my cyclohexene carboxamide?

A4: Several other factors can affect stability:

  • Molecular Structure: The specific structure of the cyclohexene carboxamide, including the nature of substituents on the cyclohexene ring and the nitrogen atom, can influence its electronic and steric properties, thereby affecting its susceptibility to hydrolysis.[18]

  • Enzymes: In biological assays, the presence of amidase or protease enzymes can catalyze the hydrolysis of the amide bond.[19]

  • Metal Ions: Certain metal ions can catalyze amide hydrolysis by coordinating to the carbonyl oxygen, which increases the carbonyl carbon's electrophilicity.[20]

  • Solvent: While hydrolysis is a reaction with water, the presence of co-solvents can influence the stability by altering the polarity of the medium and the solvation of the reactants and transition state.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps for resolution.

Issue 1: Inconsistent results or loss of compound activity in biological assays.
  • Potential Cause: Degradation of the cyclohexene carboxamide in the assay buffer or stock solution due to suboptimal pH or temperature.[10]

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before each experiment, analyze your stock solution using a suitable analytical method like HPLC or LC-MS to confirm the purity and concentration of the parent compound.

    • pH-Rate Profile Study: Conduct a pH-rate profile study to determine the optimal pH range for your compound's stability. (See Experimental Protocol 1).

    • Adjust Assay Buffer: If possible, adjust the pH of your assay buffer to fall within the determined stable range for your compound.

    • Temperature Control: Perform assays at the lowest feasible temperature to minimize thermal degradation.

    • Fresh Preparations: Always prepare fresh working solutions from a validated stock solution immediately before each experiment.

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.
  • Potential Cause: Formation of degradation products through hydrolysis or other pathways.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products.[13][21][22] This will help in identifying the peaks corresponding to known degradants. (See Experimental Protocol 2).

    • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

    • Mechanism Elucidation: Based on the identified degradation products, you can propose a degradation pathway for your specific cyclohexene carboxamide.

Issue 3: Precipitation of the compound from the solution over time.
  • Potential Cause: The compound itself may have low aqueous solubility, or its degradation products (e.g., the carboxylic acid) might be less soluble under the storage conditions.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the aqueous solubility of your parent compound and, if possible, its primary hydrolytic degradation products.

    • Co-solvent Screening: Investigate the use of pharmaceutically acceptable co-solvents to improve the solubility of both the parent compound and its degradants.

    • pH Adjustment: Adjust the pH of the solution to a range where both the parent compound and its degradation products are sufficiently soluble. Keep in mind the impact of pH on the hydrolysis rate.

Experimental Protocols

Experimental Protocol 1: pH-Rate Profile Study

This protocol outlines a general procedure to determine the rate of hydrolysis of a cyclohexene carboxamide at different pH values.

Materials:

  • Cyclohexene carboxamide of interest

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature incubator or water bath

  • HPLC or UPLC system with a suitable column and detector

  • pH meter

Procedure:

  • Prepare stock solutions of the cyclohexene carboxamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of aqueous buffer solutions at the desired pH values.

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis.

  • Incubate the vials at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice), and analyze by HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give the apparent first-order rate constant (k) for hydrolysis at that pH.

  • Plot log(k) versus pH to generate the pH-rate profile.

Data Presentation:

pHTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
2.050[Value][Value]
4.050[Value][Value]
7.050[Value][Value]
9.050[Value][Value]
12.050[Value][Value]

Table 1: Example of a data summary table for a pH-rate profile study.

Experimental Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products.

Materials:

  • Cyclohexene carboxamide of interest

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.

Visualization of Key Concepts

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid Cyclohexene Carboxamide Protonated_Amide Protonated Amide (More Electrophilic) Amide_Acid->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H₂O Products_Acid Cyclohexene Carboxylic Acid + Amine Salt Tetrahedral_Intermediate_Acid->Products_Acid - H₃O⁺ Amide_Base Cyclohexene Carboxamide Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate_Base + OH⁻ Products_Base Cyclohexene Carboxylate + Amine Tetrahedral_Intermediate_Base->Products_Base - H₂O

Figure 1: Simplified mechanisms of acid- and base-catalyzed hydrolysis of cyclohexene carboxamides.

Stability_Workflow Start Encounter Stability Issue Identify_Issue Identify the nature of the issue (e.g., loss of activity, new peaks) Start->Identify_Issue Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Identify_Issue->Forced_Degradation Unknown Degradants pH_Rate_Profile Conduct pH-Rate Profile Study Identify_Issue->pH_Rate_Profile Suspected Hydrolysis Analyze_Degradants Analyze degradation products (LC-MS, NMR) Forced_Degradation->Analyze_Degradants Determine_Optimal_Conditions Determine optimal storage and experimental conditions (pH, Temperature, Solvent) Analyze_Degradants->Determine_Optimal_Conditions pH_Rate_Profile->Determine_Optimal_Conditions Implement_Changes Implement changes in protocol (e.g., adjust buffer, fresh solutions) Determine_Optimal_Conditions->Implement_Changes Validate_Solution Validate the solution Implement_Changes->Validate_Solution

Figure 2: A logical workflow for troubleshooting hydrolysis stability issues of cyclohexene carboxamides.

References

  • Hocker, et al. (Year).
  • The Royal Society of Chemistry. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
  • Wolfenden, R., & Snider, M. J. (Year). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PMC.
  • Quora. (2018, October 4). Why is heat needed for the hydrolysis of amides?. Quora.
  • Various Authors. (Year). Effect of temperature on the hydrolysis of the (R)
  • Pharmaceutical Outsourcing. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Savage, P. E., & Yu, J. (Year). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
  • Kumar, V., & Arora, S. (Year). Amide Bond Activation of Biological Molecules. PMC - NIH.
  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Pharmaceutical Outsourcing. (2012, January 1).
  • Hansen, D. E., & Smith, R. M. (Year). The pH-Rate Profile for the Hydrolysis of a Peptide Bond.
  • BenchChem. (2025). Technical Support Center: Enhancing Amide Stability in Solution.
  • Chemistry LibreTexts. (2015, March 17). The Hydrolysis of Amides.
  • The Royal Society of Chemistry. (Year).
  • Guidechem. (Year). Cyclohexanecarboxamide 1122-56-1 wiki.
  • Labinsights. (2023, May 8).
  • ACS Omega. (2024, May 14). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones.
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • BOC Sciences. (Year). Stability Testing of Active Pharmaceutical Ingredients.
  • Journal of Biological Chemistry. (Year). catalyzed hydrolysis of amide and peptide bonds in proteins 1.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • PMC. (2024, May 14).
  • Wikipedia. (Year). Cyclohexanecarboxylic acid.
  • Nucleic Acids Research. (2015, October 30). Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. Oxford Academic.
  • Chemistry Steps. (2020, March 12). Amides – Structure and Reactivity.
  • Journal of Chemical and Pharmaceutical Research. (2013, January).
  • CABI Digital Library. (Year).
  • Organic Synthesis. (Year). Hydrolysis of Amide.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (Year). development of forced degradation and stability indicating studies for drug substance and drug product.
  • ResearchGate. (Year). Reactions of the carboxamide group.
  • Allen. (2025, March 19).
  • Google Patents. (Year).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • PMC. (Year). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
  • Google Patents. (Year).
  • THE PCCA BLOG. (2022, March 16).
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • Mammadova, I. M. (Year). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petro.
  • IIP Series. (Year). CHEMICAL STABILITY OF DRUGS.
  • Hall, M., Faber, K., & Tasnádi, G. (Year). Hydrolysis of Amides. [Link not available]
  • Pharmaceutical Journal. (2010, October 9).
  • ACS Omega. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
  • BOC Sciences. (2024, March 29).
  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • PraxiLabs. (Year). Test for amide | Amide group virtual detection.

Sources

Technical Support Center: Purification of trans-6-amino-cyclohex-3-enecarboxylic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-6-amino-cyclohex-3-enecarboxylic acid amide. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block. The inherent structural features of this molecule—a primary amine, an amide, and two stereocenters—present unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of trans-6-amino-cyclohex-3-enecarboxylic acid amide and its derivatives.

General Purity & Yield

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • cis-Stereoisomer: The corresponding cis-6-amino-cyclohex-3-enecarboxylic acid amide is a frequent isomeric impurity. Its separation can be challenging due to similar physical properties.[1]

  • Unreacted Starting Materials: Depending on the amidation strategy, you may have residual carboxylic acid or amine starting materials.

  • Coupling Reagent Byproducts: If using peptide coupling reagents like EDC or DCC, byproducts such as N,N'-dicyclohexylurea can be present and often require careful chromatographic separation.[2]

  • Decomposition Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which might be used during workup or purification.[3]

Q2: My overall yield is low after purification. What are the likely causes?

A2: Low yield is a common problem that can stem from several stages of the process.[1] Consider these factors:

  • Product Loss During Workup: The amphipathic nature of your compound might lead to incomplete extraction. The amino group can be protonated at low pH, increasing aqueous solubility, while the organic backbone retains some nonpolar character.

  • Multiple Purification Steps: Every purification step, from extraction to chromatography and crystallization, will result in some material loss.[1]

  • Solubility in Crystallization Solvents: Your product may have partial solubility even in the "cold" crystallization solvent, leading to significant losses in the mother liquor.[1]

  • Decomposition on Stationary Phase: The primary amine can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential decomposition, which lowers the isolated yield.[3][4]

Chiral Resolution & Diastereomer Separation

Q3: I need to separate the enantiomers of the racemic trans-amide. Where should I start?

A3: Chiral resolution by diastereomeric salt formation is the most common and cost-effective method for separating enantiomers of amines on a large scale.[5][6][7] The principle involves reacting your racemic amine with an enantiomerically pure chiral acid. This forms two diastereomeric salts with different physical properties, most importantly, different solubilities, which allows one to be selectively crystallized.[5][7]

Q4: I am having difficulty forming a crystalline salt for diastereomeric resolution. What can I do?

A4: If you are not getting a crystalline salt, several factors could be at play:

  • Solvent Choice is Critical: The solvent must provide a solubility differential between the two diastereomeric salts. You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, methanol/ether).

  • Incorrect Stoichiometry: It is common practice to use 0.5 equivalents of the resolving agent to selectively precipitate the salt of one enantiomer.[5]

  • Formation of a Solid Solution: In some cases, the two diastereomeric salts co-crystallize to form a solid solution, which is a significant challenge in chiral resolution.[8] This can make it difficult to achieve high enantiomeric excess (ee) through crystallization alone.[8] If this is suspected, you may need to try a different resolving agent.

Q5: My diastereomeric salt is "oiling out" instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the melting point of the salt is lower than the temperature of the solution or when the solution is too supersaturated.[4]

  • Reduce the Temperature: Try cooling the solution more slowly and to a lower final temperature.

  • Use a Different Solvent: A solvent with a lower boiling point might be beneficial.[4]

  • Lower the Concentration: The solution may be too concentrated. Dilute it slightly with more solvent.

  • Introduce a Seed Crystal: If you have any crystalline material, adding a small seed crystal can induce crystallization.[1][4]

Chromatography & Recrystallization

Q6: My compound is showing significant peak tailing during silica gel chromatography. What causes this and how can I prevent it?

A6: Peak tailing for amines on silica gel is a classic problem. It is caused by the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to poor separation and lower yields.

  • Deactivate the Silica: The most effective solution is to deactivate the silica gel. This is commonly done by pre-treating the column or adding a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonia to the eluent.[4] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or florisil.[4]

Q7: I'm struggling to find a suitable solvent for recrystallization. What is a good strategy?

A7: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10]

  • Solvent Screening: Test small amounts of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, acetonitrile, toluene).[3]

  • Solvent Mixtures: If a single solvent doesn't work well, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[4]

Purification Strategy Workflow

Choosing the correct purification strategy is critical. The following diagram outlines a logical workflow for purifying trans-6-amino-cyclohex-3-enecarboxylic acid amide.

G cluster_0 Start: Crude Product Analysis cluster_1 Initial Purification cluster_2 Chiral Resolution cluster_3 Final Polishing Start Analyze crude product (TLC, NMR, LC-MS) Isomer_Check Cis/Trans isomers present? Start->Isomer_Check Recrystallization Fractional Recrystallization Isomer_Check->Recrystallization Yes Chiral_Goal Separate enantiomers? Isomer_Check->Chiral_Goal No Chromatography Column Chromatography (Amine-deactivated silica) Recrystallization->Chromatography If needed Chromatography->Chiral_Goal Diastereomeric_Salt Diastereomeric Salt Formation & Crystallization Chiral_Goal->Diastereomeric_Salt Yes Final_Purity_Check Purity > 98%? Chiral_Goal->Final_Purity_Check No (Racemic product is goal) Liberate_Amine Liberate free amine from salt (base treatment) Diastereomeric_Salt->Liberate_Amine Liberate_Amine->Final_Purity_Check Final_Recrystallization Final Recrystallization Final_Purity_Check->Final_Recrystallization No End Pure Enantiomer/Isomer Final_Purity_Check->End Yes Final_Recrystallization->End

Caption: Workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general methodology for separating the enantiomers of your racemic amine using a chiral resolving agent.

  • Salt Formation:

    • Dissolve one equivalent of the racemic trans-6-amino-cyclohex-3-enecarboxylic acid amide in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[5]

    • In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (R)-(-)-mandelic acid) in the minimum amount of the same hot solvent.[5][11]

  • Crystallization:

    • Add the hot resolving agent solution to the amine solution.

    • Allow the mixture to cool slowly to room temperature. Slow cooling is crucial to allow for selective crystallization and prevent the trapping of impurities.[4]

    • Once crystal formation appears to have stopped, cool the flask in an ice bath for at least one hour to maximize the yield of the less soluble diastereomeric salt.

  • Isolation:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Dissolve the collected salt in water.

    • Add a base (e.g., 1M NaOH or NaHCO₃ solution) to deprotonate the amine and break the salt, precipitating the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purity Analysis:

    • Analyze the enantiomeric excess (ee) of the recovered amine using a suitable method, such as chiral HPLC or NMR with a chiral solvating agent.

Protocol 2: Flash Column Chromatography with Triethylamine Deactivation

This protocol is designed to purify the amide while minimizing peak tailing and on-column degradation.

  • Solvent System Preparation:

    • Choose an appropriate eluent system based on the polarity of your compound (e.g., a mixture of hexane/ethyl acetate or dichloromethane/methanol).

    • Add 0.5-1% triethylamine (TEA) to your prepared eluent mixture. For example, for 1 liter of eluent, add 5-10 mL of TEA.

  • Column Packing:

    • Pack a silica gel column using the TEA-containing eluent.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the TEA-modified eluent, collecting fractions.[4]

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[4]

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent and the volatile triethylamine under reduced pressure. Note that TEA has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent may be necessary for its complete removal.[4]

Troubleshooting Logic

Encountering issues during chiral resolution is common. The following diagram provides a logical path for troubleshooting a failed or inefficient resolution experiment.

G cluster_no_solid No Solid Formed cluster_solid_formed Solid Formed Start Problem: Low Enantiomeric Excess (ee) after Resolution Check_Initial Did any solid precipitate? Start->Check_Initial Troubleshoot_No_Solid Solution is too dilute OR Solvent is too good Check_Initial->Troubleshoot_No_Solid No Check_Purity Is ee > 0 but low? Check_Initial->Check_Purity Yes Action_No_Solid Action: 1. Concentrate the solution. 2. Add an anti-solvent. 3. Try a less polar solvent. Troubleshoot_No_Solid->Action_No_Solid Troubleshoot_Low_EE Possible Causes: - Cooling was too rapid. - Solid solution formation. - Incorrect stoichiometry. Check_Purity->Troubleshoot_Low_EE Yes Troubleshoot_Zero_EE Cause: Racemic compound crystallized OR Salts have equal solubility. Check_Purity->Troubleshoot_Zero_EE No (ee ≈ 0) Action_Low_EE Action: 1. Re-crystallize the salt slowly. 2. Screen other resolving agents. 3. Verify stoichiometry (0.5 eq). Troubleshoot_Low_EE->Action_Low_EE Action_Zero_EE Action: 1. Screen other solvents. 2. Screen other resolving agents. Troubleshoot_Zero_EE->Action_Zero_EE

Caption: Troubleshooting guide for poor chiral resolution results.

Data Summary Tables

Table 1: Comparison of Common Chiral Resolving Agents for Amines
Resolving AgentTypeCommon SolventsAdvantagesConsiderations
(+)-Tartaric Acid AcidMethanol, Ethanol, WaterInexpensive, readily available in both enantiomeric forms.Can be highly hygroscopic.
(R)-(-)-Mandelic Acid AcidAlcohols, EthersOften forms highly crystalline salts.[11]More expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid AcidAlcohols, AcetoneStrong acid, effective for weakly basic amines.Can be difficult to remove from the final product.
N-Acetyl-L-leucine AcidVarious organic solventsUseful for a broad range of amines.-
Table 2: Solvent Selection Guide for Amide Recrystallization
SolventPolarityBoiling Point (°C)Notes
Water High100Good for polar compounds, but solubility might be too high.
Ethanol High78Often a good starting point for amides.[3]
Acetonitrile Medium-High82Can give very good results for amides.[3]
Ethyl Acetate Medium77A versatile solvent for moderately polar compounds.
Toluene Low111Useful for less polar impurities or as an anti-solvent.

References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • SlideShare. (2014). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Retrieved from [Link]

  • Hydrocarbon Processing. (2020). Startup troubleshooting of amine units in LNG export facilities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Advances in Chiral Crystallization, Resolution and Deracemization. Retrieved from [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

  • ACS Publications. (2015). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Retrieved from [Link]

  • PubChem. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid. Retrieved from [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

Sources

resolving diastereomers of 6-aminocyclohex-3-ene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Aminocyclohex-3-ene-1-carboxamide Resolution .

This interface is designed to troubleshoot the separation of stereoisomers for this specific scaffold. Given the structural similarity to Oseltamivir (Tamiflu) intermediates, the protocols below synthesize industrial "best practices" from process chemistry with rigorous analytical validation.

Quick Status Check: Define Your Problem

Before proceeding, confirm which "resolution" issue you are facing. This molecule possesses two chiral centers (C1 and C6), creating four possible stereoisomers.[1]

  • Issue A (Diastereomeric Purity): You have a mixture of cis and trans isomers (e.g., cis-racemate and trans-racemate) and need to separate them.[1]

  • Issue B (Optical Purity): You have a racemate (e.g.,

    
    -trans) and need to resolve the 
    
    
    
    enantiomer from the
    
    
    enantiomer.

Module 1: Diastereomer Separation (Cis vs. Trans)

Objective: Isolate the thermodynamically stable trans-isomer from the cis-isomer (or vice versa) without chiral resolving agents.

Troubleshooting Ticket #101: "My crystallization yields an oil or a mixture."

Root Cause Analysis: The cis and trans isomers of


-amino carboxamides often form eutectic mixtures in solution.[1] However, their hydrochloride salts typically exhibit significantly different lattice energies.[1] The trans-isomer (diequatorial or diaxial depending on conformation) usually packs more efficiently than the cis-isomer.[1]

The Protocol (Hydrohalic Salt Formation): Do not attempt to crystallize the free base. Convert to the hydrochloride salt.[2]

  • Dissolution: Dissolve the crude mixture (free base) in Absolute Ethanol (EtOH) or Methanol (MeOH) (5 mL/g).

  • Acidification: Add 1.05 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

    • Critical Step: If using aqueous HCl, you must azeotrope the water out using toluene or perform a solvent swap to anhydrous isopropanol (IPA).[1] Water solubilizes the impurity, preventing purification.

  • Crystallization:

    • Heat to reflux until clear.

    • Cool slowly to

      
       over 4 hours.
      
    • If oiling occurs: Reheat and add Ethyl Acetate (EtOAc) or Acetone dropwise at reflux until slight turbidity is observed (Anti-solvent method).[1]

Diagnostic Table: Solvent Systems for HCl Salts

Solvent SystemMechanismOutcomeRecommendation
MeOH/IPA (1:3) Solubility DifferentialHigh Purity TransPrimary Choice
EtOH/EtOAc Anti-solvent PrecipitationHigh Yield, Lower PurityUse for initial cleanup
Water/Acetone Polarity ShiftOften oils outAvoid (unless removing inorganic salts)

Module 2: Optical Resolution (Enantiomers)

Objective: Resolve the enantiomers (e.g., separating


 from 

) using Chiral Resolving Agents (CRAs).
Troubleshooting Ticket #202: "The salt precipitates but has low enantiomeric excess (ee)."

Root Cause Analysis: This is often a kinetic vs. thermodynamic control failure. The "wrong" diastereomeric salt may precipitate simply because it formed first (kinetic), or the difference in solubility (


) between the 

-salt and

-salt is too small in the chosen solvent.[1]

The Protocol (The "Dutch Resolution" Approach): For 6-aminocyclohex-3-ene-1-carboxamide, the amine is the handle.[1] You need an acidic resolving agent.

Step 1: The Screen Test these three agents (0.5 - 1.0 equivalents) in 95% EtOH :

  • L-(+)-Tartaric Acid: The industry standard for cyclohexene amines (cheap, effective).[1]

  • Dibenzoyl-L-tartaric acid (DBTA): Use if Tartaric acid yields oils.[1] The benzoyl groups increase lipophilicity and lattice rigidity.

  • (S)-Mandelic Acid: Good alternative if the molecule is sterically hindered.[1]

Step 2: The "Pope-Peachy" Method (Half-Quantity) Instead of using 1.0 eq of resolving agent, use 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl or Acetic Acid).[1]

  • Why? This forces the "tightest binding" enantiomer to react with the scarce chiral acid, while the other enantiomer is neutralized by the achiral acid and stays in solution.[1]

Visual Workflow: Resolution Decision Tree

ResolutionWorkflow Start Start: Crude Amine Mixture CheckType Is it a Cis/Trans Mixture? Start->CheckType SaltFormation Form HCl Salt (Solvent: MeOH/IPA) CheckType->SaltFormation Yes (Diastereomers) ScreenAgents Screen Chiral Acids (Tartaric, DBTA) CheckType->ScreenAgents No (Enantiomers) Filter Filter Precipitate SaltFormation->Filter AnalyzeNMR Check J-Coupling (H1-H6) Trans > 9Hz | Cis < 5Hz Filter->AnalyzeNMR Precipitate Diastereomeric Salt Formation ScreenAgents->Precipitate Recryst Recrystallize to Constant mp Precipitate->Recryst FreeBase Free Base & Check ee% (HPLC) Recryst->FreeBase

Caption: Decision matrix for selecting between diastereomeric purification (HCl salt) and optical resolution (Chiral Acid salt).[1]

Module 3: Validation & Analytics (Self-Validating Systems)

Troubleshooting Ticket #303: "How do I confirm stereochemistry without X-ray?"

A. NMR Spectroscopy (The Self-Check) You do not need chiral HPLC to distinguish cis from trans.[1] You can use


-NMR coupling constants (

values) between H1 and H6.[1]
  • Theory: The Karplus equation dictates that coupling constants depend on the dihedral angle.[1]

    • Trans-isomer: The protons at C1 and C6 are typically diaxial (dihedral angle

      
      ).[1]
      
    • Cis-isomer: The protons are axial-equatorial (dihedral angle

      
      ).[1][3]
      

Validation Criteria:

IsomerSignal (H1 or H6)Coupling Constant (

)
Interpretation
Trans Doublet (or dd)9.0 – 11.0 Hz Large

confirms anti-periplanar geometry.[1]
Cis Doublet (or dd)2.0 – 5.0 Hz Small

confirms gauche geometry.[1]

B. Chiral HPLC Method For enantiomeric excess (ee) determination.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The diethylamine (DEA) is critical to suppress peak tailing of the free amine.[1]

  • Detection: UV at 210 nm (Amide absorption).[1]

FAQ: Frequently Asked Questions

Q: Can I use enzymatic resolution? A: Yes. Lipase B from Candida antarctica (CalB) is highly effective for kinetic resolution of


-amino esters.[1] However, for the carboxamide , enzymatic hydrolysis is slower.[1]
  • Recommendation: If chemical resolution fails, hydrolyze the amide to the ethyl ester , perform enzymatic resolution (CalB preferentially hydrolyzes the ester of one enantiomer), and then re-ammonolyze.

Q: My salt is hygroscopic. What now? A: This is common with HCl salts.

  • Dry under high vacuum with

    
    .[1]
    
  • Switch to the Succinate or Fumarate salt. These dicarboxylic acids often form non-hygroscopic, crystalline networks with amino-amides.[1]

Q: I need to simulate the Oseltamivir route. Which intermediate is best to resolve? A: In the Roche Oseltamivir synthesis, resolution is typically performed on the amino-alcohol or amino-ester stage, not the amide.[1] If you have flexibility, resolve the amino-ester using O,O'-Dibenzoyl-D-tartaric acid , then convert to the amide.[1] This is the most literature-validated pathway.[1]

References

  • Rohloff, J. C., et al. (1998).[1] "Practical Total Synthesis of the Anti-Influenza Drug GS-4104." The Journal of Organic Chemistry, 63(13), 4545–4550.[1] Link[1]

    • Core Reference: Establishes the resolution of 6-amino-cyclohexene deriv
  • Federsel, H. J. (2005).[1] "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 4, 685–702.[1] Link

    • Context: Discusses industrial str
  • Friebolin, H. (2011).[1] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[1]

    • Validation: Authoritative source for Karplus relationship and coupling constants in cyclohexane systems.
  • Ault, A. (2004).[1] "The Resolution of (

    
    )-
    
    
    
    -Phenylethylamine." Journal of Chemical Education, 47(7), 512.[1]
    • Methodology: Foundational text for the "Pope-Peachy" method of using half-quantities of resolving agents.[1]

Sources

Validation & Comparative

Mass Spectrometry Profiling of Amino Cyclohexene Amides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery & Forensic Analysis

Executive Summary

Amino cyclohexene amides represent a critical structural scaffold in modern medicinal chemistry, serving as the core pharmacophore for neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu ) and novel psychoactive substances (e.g., U-47700 ). Their analysis presents unique challenges due to the presence of multiple stereocenters, high polarity, and the potential for thermal instability.

This guide objectively compares the two dominant analytical architectures—LC-MS/MS (Triple Quadrupole) and LC-HRMS (Q-TOF) —providing experimental protocols and mechanistic insights to optimize detection limits, isomer resolution, and structural elucidation.

Analytical Landscape: The Challenge of the Cyclohexene Core

The amino cyclohexene amide scaffold contains a basic amine (often tertiary or secondary) and an amide linkage attached to a cyclohexene or cyclohexane ring.

Key Analytical Hurdles:

  • Stereoisomerism: The biological activity is often restricted to a specific diastereomer (e.g., trans-U-47700 is a potent opioid agonist, while the cis-isomer is significantly less active). Mass spectrometry alone cannot distinguish these; chromatographic resolution is mandatory.

  • Fragmentation Complexity: The cyclohexene ring is prone to Retro-Diels-Alder (RDA) fragmentation and ring contraction under high collision energies, complicating spectral interpretation.

  • Polarity: The amino group confers high polarity, leading to poor retention on standard C18 columns without ion-pairing reagents or high-pH buffers.

Technology Comparison: LC-QqQ vs. LC-QTOF

For drug development workflows, the choice between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) depends on the study phase (DMPK vs. MetID).

Comparative Performance Matrix
FeatureLC-MS/MS (QqQ) LC-HRMS (Q-TOF) GC-MS (EI)
Primary Application Routine Quantitation (DMPK, Tox)Metabolite ID, Impurity ProfilingVolatile Impurity Screening
Sensitivity (LOQ) High (< 0.05 ng/mL)Moderate (0.5 - 1 ng/mL)Low (Requires Derivatization)
Mass Accuracy Unit Resolution (0.7 Da)High Resolution (< 5 ppm)Unit Resolution
Isomer Distinction Retention Time dependentRetention Time + Fragment IonsRetention Time dependent
Throughput High (MRM mode)Medium (Full Scan/SWATH)Low (Long run times)
Cost per Sample LowHighLow

Verdict:

  • Choose LC-QqQ for pharmacokinetic (PK) studies and forensic toxicology screening where sensitivity and speed are paramount.

  • Choose LC-HRMS for identifying novel metabolites (e.g., N-desmethyl variants) or characterizing synthesis impurities where exact mass is required to assign elemental formulas.

Deep Dive: Fragmentation Mechanisms

Understanding the fragmentation of amino cyclohexene amides is essential for designing robust MRM transitions.

Primary Pathway: Amide Bond Cleavage The most abundant product ion typically results from the cleavage of the amide bond. For U-47700 (


 329), this yields the cyclohexyl-amine fragment (

84/110 range) and the dichlorobenzyl acylium ion.

Secondary Pathway: Retro-Diels-Alder (RDA) For cyclohexene derivatives like Oseltamivir, the cyclohexene ring can undergo RDA reactions, losing neutral alkene fragments (e.g., ethylene or propene) from the ring. This is diagnostic for the unsaturated core.

Visualization: Fragmentation Pathway of a Generic Amino Cyclohexene Amide

(Modeled on U-47700/Oseltamivir structural logic)

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z ~329) AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage CID RDA Retro-Diels-Alder (RDA) (Ring Opening) Precursor->RDA High CE NDesmethyl N-Desmethyl Metabolite (Loss of CH3) Precursor->NDesmethyl Metabolic/In-Source Acylium Acylium Ion (Diagnostic for Amide Side) AmideCleavage->Acylium Charge Retention on Carbonyl AmineFragment Amino-Cyclohexyl Fragment (Base Peak) AmideCleavage->AmineFragment Charge Retention on Amine RDAFragment RDA Product (Loss of C2H4/C3H6) RDA->RDAFragment - Alkene Neutral

Caption: Fragmentation logic for amino cyclohexene amides. Primary path involves amide hydrolysis; secondary path involves ring degradation via RDA.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of U-47700 (as a representative amino cyclohexene amide) in plasma, but is adaptable for Oseltamivir analogs.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation (PPT), reducing matrix effects common with polar amines.

  • Aliquot: Transfer 100 µL of plasma to a glass tube.

  • Internal Standard: Add 10 µL of deuterated IS (e.g., U-47700-d6 or Oseltamivir-d3).

  • Buffer: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.5). Crucial: High pH ensures the amine is uncharged, improving extraction efficiency into organic solvent.

  • Extraction: Add 1 mL of 1-Chlorobutane or Ethyl Acetate . Vortex for 5 mins.

  • Separation: Centrifuge at 4000 rpm for 10 mins.

  • Concentration: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

B. LC Conditions (Isomer Separation)

Rationale: A Biphenyl or C18 column is selected to separate cis/trans isomers via pi-pi interactions.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Zorbax Eclipse Plus C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.

C. MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions (U-47700 Example):

    • Quantifier: 329.1

      
       284.1 (Loss of dimethylamine).
      
    • Qualifier: 329.1

      
       204.0 (Dichlorobenzamide moiety).
      
Data Interpretation & Troubleshooting
Cis/Trans Isomer Identification

In amino cyclohexene synthesis, the trans-isomer is often the target. On a C18 or Biphenyl column, the isomers will separate due to different steric interactions with the stationary phase.

  • Protocol: Inject a racemic standard. The cis-isomer typically elutes earlier than the trans-isomer due to a more compact hydrodynamic volume, though this must be empirically confirmed with NMR-validated standards.

Matrix Effects

If signal suppression is observed (>20% deviation), switch from LLE to HILIC Chromatography .

  • HILIC Advantage: Elutes matrix components (phospholipids) differently than the analyte.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase: High Acetonitrile (Start at 90% ACN).

References
  • Rojek, S., et al. (2017). "U-47700: A New Synthetic Opioid—Toxicological and Analytical Aspects."[1] Forensic Science International. Link

  • Lin, C.C., et al. (2012).[2] "Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats." PLOS ONE. Link

  • Krotulski, A.J., et al. (2020).[3][4] "Metabolism of the Novel Synthetic Opioid U-47700." Drug Testing and Analysis. Link

  • Heuett, L.R., et al. (2020). "Pharmacodynamics and Pharmacokinetics of the Novel Synthetic Opioid, U-47700, in Male Rats." Psychopharmacology. Link

  • Wohlfarth, A., et al. (2016). "Comprehensive Metabolite Profiling of the Novel Synthetic Opioid U-47700 in Urine Using High-Resolution Mass Spectrometry." Clinical Chemistry. Link

Sources

X-ray crystallography of trans-beta-amino acid amides

Technical Guide: X-ray Crystallography of trans- -Amino Acid Amides

Executive Summary: The Foldamer Revolution

In the landscape of peptidomimetics, trans-




14-helix12-helix

This guide provides a technical comparison of the crystallographic characterization of these amides against standard

Part 1: Structural Paradigm & Comparative Analysis

The Backbone Geometry: vs.

The core differentiator in crystallizing








Causality in Experimentation: When solving these structures, you cannot rely on standard Ramachandran plots used for proteins. You must validate geometry against the specific folding rules of

Feature

-Peptide (Natural)

-Peptide (Foldamer)
Backbone Atoms 3 (

)
4 (

)
Torsion Angles


Primary Helix

-helix (3.6 residues/turn)
14-helix (approx 3 residues/turn)
H-Bond Ring Size 13-membered (

)
14-membered (

) or 12-membered (

)
Dipole Moment Macrodipole (cumulative)Helix-dependent (12-helix has large dipole; 14-helix is lower)
The Role of trans-Constraints

The "trans" designation in your target molecules (e.g., trans-2-aminocyclohexanecarboxylic acid, ACHC) is the structural lock.

  • Acyclic

    
    -peptides:  Flexible; require bulkier side chains to fold.
    
  • Cyclic trans-

    
    -peptides:  Pre-organized. The rigid ring constrains the 
    
    
    and
    
    
    angles, forcing the backbone into specific helices.
    • ACHC (6-membered ring): Forces a 14-helix .

    • ACPC (5-membered ring): Forces a 12-helix .[1]

Part 2: Experimental Workflow & Protocols

Crystallization Screening Protocol

Step-by-Step Methodology:

  • Purity Check: Ensure sample is >98% pure via HPLC. Amide impurities can poison nucleation.

  • Solvent Selection (The "Polarity Trap"):

    • Avoid: Pure water (often leads to amorphous precipitation due to hydrophobic side-chain stacking).

    • Preferred: Methanol/Water mixtures or THF/Hexane diffusion.

  • Vapor Diffusion Setup (Hanging Drop):

    • Reservoir: 500

      
      L of precipitant (e.g., 20% PEG 4000 in 0.1M HEPES, pH 7.5).
      
    • Drop: 1

      
      L protein solution (10 mg/mL in MeOH) + 1 
      
      
      L reservoir.
    • Critical Step: If using trans-ACHC oligomers, add 1-2% isopropanol to the reservoir to slow diffusion. The 14-helix formation is cooperative; rapid precipitation yields disordered aggregates.

Data Collection & Phasing

Unlike large proteins, these molecules are often small enough (1-3 kDa) for Direct Methods (SHELXD or SHELXT) rather than Molecular Replacement, as no homologous PDB structures usually exist.

  • Resolution Target: Aim for <1.0 Å. You need atomic resolution to accurately measure the

    
     distances (typically 2.8–3.0 Å for stable helices).
    
  • Temperature: Collect at 100 K.

    
    -peptide crystals often have high solvent content and are prone to radiation damage.
    
Structural Logic Diagram

The following diagram illustrates the decision tree for structural classification based on the specific trans-amino acid used.

BetaPeptideStructureRootBeta-Amino Acid AmideConstraintBackbone ConstraintRoot->ConstraintAcyclicAcyclic (Flexible)(e.g., beta-hAla)Constraint->AcyclicCyclicCyclic (Rigid)(trans-configuration)Constraint->CyclicRingSizeRing Size DeterminationCyclic->RingSizeStereochem ControlFiveMem5-Membered Ring(trans-ACPC)RingSize->FiveMemSixMem6-Membered Ring(trans-ACHC)RingSize->SixMemHelix1212-Helix Formation(i, i+3 H-bonds)FiveMem->Helix12PromotesHelix1414-Helix Formation(i, i+2 H-bonds)SixMem->Helix14Promotes

Figure 1: Structural hierarchy of

Part 3: Critical Analysis – X-ray vs. NMR

For drug development, validating the "active conformation" is critical. Here is why X-ray is the superior choice for trans-

The Ambiguity of NMR

In solution (NMR), short

The Certainty of X-ray

X-ray crystallography freezes the lowest-energy conformer.

  • H-Bond Verification: You can directly measure the

    
     distance.
    
    • 14-Helix: Look for

      
       interactions.
      
    • 12-Helix: Look for

      
       interactions.
      
  • Packing: trans-

    
    -peptides often pack in "polar columns" due to their macrodipoles. X-ray reveals these intermolecular stacking interactions, which are crucial for understanding solubility and aggregation issues in drug formulation.
    
Comparative Data Table
ParameterX-ray CrystallographySolution NMR
Resolution Atomic (<1.0 Å possible)Ensemble average
H-Bond Definition Direct measurement of donor-acceptor distanceInferred from NOEs / Amide temp coefficients
Conformational Dynamics Static (Frozen state)Dynamic (Time-averaged)
Sample Requirement Single Crystal (Solid)Soluble (mM concentration)
Primary Utility Absolute Configuration & Packing Dynamics & Solvent Interaction

Part 4: Experimental Validation Workflow

To ensure scientific integrity, follow this self-validating workflow.

WorkflowSynthSynthesis(Arndt-Eistert Homologation)PurifyHPLC Purification(>98% Purity)Synth->PurifyScreenVapor Diffusion(Polar/Non-polar mix)Purify->ScreenDiffractX-ray Diffraction(100K, Cu/Mo source)Screen->DiffractPhasePhasing(Direct Methods - SHELXT)Diffract->PhaseRefineRefinement(Anisotropic B-factors)Phase->RefineValidateValidation(Check H-bond Geometry)Refine->ValidateValidate->ScreenIf R-factor > 10%

Figure 2: Crystallographic workflow for

References

  • Seebach, D., et al. (1996).[2] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.[2] Link

  • Appella, D. H., et al. (1999).[2] "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society. Link

  • Gellman, S. H. (1998).[2] "Foldamers: A manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

  • Abele, S., & Seebach, D. (2000). "The crystal structure of a beta-peptide hairpin." European Journal of Organic Chemistry. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-6-Amino-cyclohex-3-enecarboxylic acid amide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment

The foundational principle of laboratory safety is to treat compounds of unknown toxicity as hazardous. The available data for the corresponding carboxylic acid indicates significant health risks, which should be extrapolated to the amide form.[1]

Known Hazards of the Structurally Similar Carboxylic Acid:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1]

  • Skin Sensitization 1: May cause an allergic skin reaction.[1]

  • Serious Eye Damage 1: Causes serious eye damage.[1]

Based on this, all personnel must adhere to the following immediate safety precautions when handling trans-6-Amino-cyclohex-3-enecarboxylic acid amide:

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles are mandatory.[2] Due to the risk of serious eye damage, face shields are highly recommended.

  • Ventilation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • Emergency Procedures: An accessible and recently tested safety shower and eyewash station are critical. All personnel should be familiar with their location and operation.

Hazard Classification (Inferred)GHS PictogramPrecautionary Measures
Acute Toxicity (Oral)Exclamation MarkDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin SensitizerExclamation MarkAvoid breathing dust. Wear protective gloves.
Serious Eye DamageCorrosionWear eye protection/face protection.
Step-by-Step Disposal Protocol

The primary and most crucial directive for the disposal of trans-6-Amino-cyclohex-3-enecarboxylic acid amide is to manage it as a hazardous chemical waste stream through your institution's Environmental Health and Safety (EHS) department.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Hazardous Waste Container: All solid waste contaminated with trans-6-Amino-cyclohex-3-enecarboxylic acid amide, including weighing papers, contaminated PPE, and residual product, must be collected in a designated, properly labeled hazardous waste container.[4]

  • Aqueous Waste: All solutions containing this compound should be collected in a separate, designated hazardous aqueous waste container.

  • Chemical Incompatibility: Do not mix this waste with other chemical waste streams without consulting chemical compatibility charts or your EHS department.[4] As a primary amine and an amide, it may have incompatibilities with strong oxidizing agents, acids, and bases.

2. Waste Container Labeling:

  • Full Chemical Name: The container must be labeled with the full chemical name: "trans-6-Amino-cyclohex-3-enecarboxylic acid amide". Avoid using abbreviations or chemical formulas.[4]

  • Hazard Identification: Clearly indicate the inferred hazards (e.g., "Toxic," "Irritant," "Sensitizer") on the label.[4]

  • Researcher Information: Include the name of the principal investigator and the laboratory location.

3. Storage of Waste:

  • Secondary Containment: The waste container must be stored in a designated satellite accumulation area within the laboratory, and it should be placed in secondary containment to prevent the release of material in case of a leak.

  • Secure Storage: Ensure the container lid is securely fastened at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy (often 90 days), contact your EHS department to arrange for a pickup.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Await collection by trained EHS professionals.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of trans-6-Amino-cyclohex-3-enecarboxylic acid amide.

DisposalWorkflow start Generation of trans-6-Amino-cyclohex-3-enecarboxylic acid amide waste ppe Wear appropriate PPE: - Lab coat - Gloves - Safety goggles/face shield start->ppe Immediate Action segregate Segregate as Hazardous Waste ppe->segregate label_container Label container with: - Full chemical name - Hazards - Date - PI information segregate->label_container store Store in a designated satellite accumulation area with secondary containment label_container->store ehs_pickup Arrange for pickup by EHS for incineration or licensed disposal store->ehs_pickup When full or at time limit end Proper and Safe Disposal ehs_pickup->end

Caption: Disposal workflow for trans-6-Amino-cyclohex-3-enecarboxylic acid amide.

Scientific Rationale for Disposal Procedures

The stringent disposal protocols are rooted in the chemical nature of the compound and the principles of the Resource Conservation and Recovery Act (RCRA), which mandates the "cradle-to-grave" management of hazardous waste.

  • Amide and Amine Functionality: The presence of both an amide and a primary amine functional group suggests potential for biological activity and environmental persistence if not properly managed. Amines, in particular, can be corrosive and ecotoxic.

  • Hydrolysis Potential: While amides can be hydrolyzed to a carboxylic acid and an amine, this often requires heating with strong acids or bases.[5] Attempting such a neutralization in a laboratory setting without a validated protocol could lead to uncontrolled reactions and is not recommended for waste disposal. The products of hydrolysis would still constitute a hazardous waste stream.

  • Incineration as the Preferred Method: For many organic compounds, high-temperature incineration at a licensed facility is the preferred disposal method.[6] This process ensures the complete destruction of the compound, converting it to less harmful substances like carbon dioxide, water, and nitrogen oxides.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS emergency line.

    • For a small, manageable spill, and only if you are trained and have the appropriate spill kit, contain the spill with an absorbent material.

    • Carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (as recommended by your EHS), and collect the cleaning materials as hazardous waste.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of trans-6-Amino-cyclohex-3-enecarboxylic acid amide, protecting themselves, their colleagues, and the environment.

References

  • U.S. Department of Agriculture. (2001, February 15). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals GmbH. (n.d.). (1S,6R)-6-AMINOCYCLOHEX-3-ENE-1-CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for treating wastewater generated by cyclohexanone ammoximation process.
  • U.S. Environmental Protection Agency. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid - Hazard. Retrieved from [Link]

  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genesis and regulation of C-terminal cyclic imides from protein damage. Retrieved from [Link]

  • Google Patents. (n.d.). Method for treating an amine-containing waste water.
  • Sustainability. (n.d.). Amino Acid Recycling. Retrieved from [Link]

  • PubMed. (2022, January 15). β-cyclodextrin and its derivatives: application in wastewater treatment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-isoquinuclidone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Google Patents. (n.d.). S-3-cyclohexenecarboxylic acid and its purification method.

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.